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  • Product: 2,6-Diiodo-4-methylsulfonylphenol
  • CAS: 20951-03-5

Core Science & Biosynthesis

Foundational

2,6-Diiodo-4-methylsulfonylphenol chemical structure and properties

This technical whitepaper provides an in-depth analysis of 2,6-Diiodo-4-methylsulfonylphenol (CAS: 20951-03-5), a highly specialized halogenated aromatic intermediate. As a Senior Application Scientist, I have structured...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical whitepaper provides an in-depth analysis of 2,6-Diiodo-4-methylsulfonylphenol (CAS: 20951-03-5), a highly specialized halogenated aromatic intermediate. As a Senior Application Scientist, I have structured this guide to bridge the gap between fundamental physicochemical theory and practical, bench-level synthetic execution. This document is designed for medicinal chemists and process scientists utilizing this compound as a critical building block in the development of thyromimetics and transthyretin (TTR) stabilizers.

Structural Rationale and Physicochemical Properties

The molecular architecture of 2,6-diiodo-4-methylsulfonylphenol is defined by a central phenolic core flanked by two bulky iodine atoms at the ortho positions (2,6) and a strongly electron-withdrawing methylsulfonyl group at the para position (4).

Causality in Molecular Design

In medicinal chemistry, this specific substitution pattern is rarely accidental. It is engineered to mimic the inner diiodophenol ring of endogenous thyroid hormones (such as Thyroxine/T4).

  • Steric Shielding & Lipophilicity: The two iodine atoms are highly polarizable and lipophilic. They force the phenolic hydroxyl group into a sterically hindered pocket, preventing rapid phase II metabolism (glucuronidation/sulfation) while dramatically increasing the molecule's overall LogP to facilitate binding in deep, hydrophobic protein pockets [1].

  • Electronic Effects on Acidity: Unsubstituted phenol has a pKa of ~10. However, the methylsulfonyl group ( −SO2​CH3​ ) exerts powerful inductive and resonance electron-withdrawing effects. Combined with the inductive withdrawal of the two iodine atoms, the phenoxide anion is highly stabilized. This drops the predicted pKa into the physiological range (typically 5.0–6.0), ensuring the compound is predominantly ionized at pH 7.4—a critical requirement for hydrogen bonding with target receptor residues.

Quantitative Data Summary

The following table summarizes the core quantitative and structural parameters of the compound, verified against global chemical inventory databases [1][3].

PropertyValueStructural/Functional Implication
Chemical Name 2,6-Diiodo-4-methylsulfonylphenolStandard IUPAC nomenclature.
CAS Number 20951-03-5Unique registry identifier for compliance.
Molecular Formula C7​H6​I2​O3​S High halogen mass ratio.
Molecular Weight 423.995 g/mol Heavy intermediate; dominates mass balance.
SMILES CS(=O)(=O)C1=CC(=C(C(=C1)I)O)IUseful for in silico docking and LogP prediction.
Directing Groups −OH (Activating), −SO2​CH3​ (Deactivating)Synergistic ortho-direction for iodination.

Synthetic Workflow and Application Pathway

The primary utility of 2,6-diiodo-4-methylsulfonylphenol is its role as an electrophilic coupling partner in Ullmann-type diaryl ether syntheses. By coupling this phenol with an appropriate functionalized aryl halide, chemists can construct the biaryl ether linkage characteristic of thyroid hormone analogs.

G N1 4-Methylsulfonylphenol (Starting Material) N2 Electrophilic Iodination (ICl, AcOH, rt) N1->N2 Activation N3 2,6-Diiodo-4-methylsulfonylphenol (Target Intermediate) N2->N3 Regioselective Substitution N4 Ullmann Diaryl Ether Coupling (Cu-catalyzed) N3->N4 Cross-Coupling N5 Thyromimetic / TTR Stabilizer (Active Pharmaceutical Ingredient) N4->N5 Final Assembly

Workflow from 4-methylsulfonylphenol to thyromimetic API via regioselective iodination.

Experimental Methodology: Self-Validating Electrophilic Iodination

The synthesis of 2,6-diiodo-4-methylsulfonylphenol relies on the electrophilic aromatic substitution of 4-methylsulfonylphenol.

Mechanistic Causality: The hydroxyl group is strongly activating and ortho/para-directing. The methylsulfonyl group is strongly deactivating and meta-directing. Because the para position is blocked by the sulfonyl group, both substituents synergistically direct the incoming iodonium ion ( I+ ) exclusively to the 2 and 6 positions. This eliminates the need for complex separation of regioisomers [2].

Step-by-Step Protocol

Reagents Required:

  • 4-Methylsulfonylphenol (1.0 eq, limiting reagent)

  • Iodine monochloride (ICl) (2.2 eq, electrophile source)

  • Glacial acetic acid (Solvent)

  • Saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) (Quenching agent)

Procedure & In-Process Controls:

  • Substrate Dissolution: Dissolve 4-methylsulfonylphenol in a minimal volume of glacial acetic acid at room temperature. Causality: Acetic acid acts as a polar protic solvent that stabilizes the transition state of the electrophilic aromatic substitution without reacting with ICl.

  • Electrophile Addition: Add ICl (2.2 eq) dropwise via an addition funnel over 30 minutes.

    • Self-Validating Cue: The solution will immediately turn a deep, opaque reddish-brown due to the presence of active iodine species. Dropwise addition is critical to manage the exothermic nature of the reaction and prevent oxidative side-reactions.

  • Reaction Maturation: Stir the mixture at room temperature for 2–4 hours. Monitor via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 7:3).

    • Self-Validating Cue: The di-iodinated product is significantly more lipophilic than the starting material. You will observe the disappearance of the polar starting material spot and the emergence of a high-Rf product spot.

  • Reductive Quench: Pour the reaction mixture into an ice-water bath and slowly add saturated aqueous Na2​S2​O3​ while stirring vigorously.

    • Self-Validating Cue: The thiosulfate reduces unreacted ICl and I2​ into water-soluble iodide/chloride ions ( I−/Cl− ). The success of the quench is visually validated by the immediate discharge of the dark brown color, yielding a pale yellow or colorless organic suspension.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize from hot ethanol/water to obtain the pure 2,6-diiodo-4-methylsulfonylphenol as an off-white solid.

Analytical Validation Standards

To ensure the integrity of the synthesized batch, the following analytical signatures must be confirmed:

  • 1 H NMR ( CDCl3​ or DMSO- d6​ ): The symmetry of the molecule is the ultimate proof of structure. The two aromatic protons (H-3 and H-5) are chemically equivalent and must appear as a sharp singlet integrating to 2H (typically shifted downfield to ~8.0 ppm due to the adjacent iodine and sulfonyl groups). The methyl group will appear as a singlet integrating to 3H.

  • Mass Spectrometry (LC-MS): In negative electrospray ionization (ESI-), the molecule will yield a distinct [M-H] peak at m/z ~422.8.

Handling, Stability, and EHS (Environment, Health, and Safety)

  • Photodegradation: Carbon-iodine bonds are susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light, generating iodine radicals. The compound must be stored in amber glass vials or foil-wrapped containers at 2–8°C to ensure long-term stability.

  • Toxicity: As a highly halogenated phenol, it is a suspected irritant and potential endocrine disruptor. Standard PPE (nitrile gloves, lab coat, safety goggles) and handling within a certified fume hood are mandatory.

References

  • ChemRadar Global Chemical Inventory Search. "2,6-diiodo-4-methylsulfonylphenol CAS#20951-03-5 | Regulatory Information." ChemRadar. Available at: [Link]

  • Chemsrc Chemical Properties Database. "2,6-Dichlorofluorobenzene and Related Halogenated Aromatics Database." Chemsrc. Available at:[Link]

Exploratory

Structural Elucidation of 2,6-Diiodo-4-methylsulfonylphenol: A Comprehensive 1H and 13C NMR Guide

Executive Summary The compound 2,6-Diiodo-4-methylsulfonylphenol (CAS: 20951-03-5) is a heavily substituted aromatic molecule often utilized as a specialized intermediate in the synthesis of thyromimetic drugs and select...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,6-Diiodo-4-methylsulfonylphenol (CAS: 20951-03-5) is a heavily substituted aromatic molecule often utilized as a specialized intermediate in the synthesis of thyromimetic drugs and selective enzyme inhibitors[1]. Accurate structural elucidation of this molecule requires a deep understanding of competing electronic effects, specifically the profound spin-orbit coupling introduced by heavy halogens and the strong electron-withdrawing nature of the sulfonyl group. This whitepaper provides a rigorous, self-validating framework for assigning the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of this compound, grounded in field-proven causality and authoritative spectroscopic principles.

Chemical Structure & Symmetry Considerations

To accurately predict and assign the NMR spectra, we must first deconstruct the molecular symmetry and the electronic contributions of its substituents:

  • Symmetry: The molecule possesses a C2v​ plane of symmetry passing through C1 (bearing the -OH group) and C4 (bearing the -SO 2​ CH 3​ group). Consequently, positions C2 and C6 are chemically and magnetically equivalent, as are positions C3 and C5.

  • Electronic Effects: The hydroxyl (-OH) group is electron-donating via resonance (+R) but inductively withdrawing (-I). The methylsulfonyl (-SO 2​ CH 3​ ) group is strongly electron-withdrawing via both resonance and induction (-R, -I)[2]. The iodine atoms exert a weak inductive withdrawal but are primarily defined by their massive electron clouds, which dictate the chemical shifts of adjacent nuclei via relativistic effects[3].

Experimental Workflow & Instrumental Protocols

A robust NMR protocol must account for the specific relaxation dynamics of heavily substituted quaternary carbons. The following methodology ensures a self-validating data acquisition process.

Step-by-Step Methodology
  • Sample Preparation & Solvent Selection: Weigh exactly 20–25 mg of 2,6-diiodo-4-methylsulfonylphenol. Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality Check: DMSO- d6​ is explicitly chosen over CDCl 3​ because its strong hydrogen-bonding capability locks the phenolic -OH proton, preventing rapid intermolecular exchange. This allows the -OH signal to be observed as a distinct, quantifiable peak rather than being lost to the baseline.

  • Instrument Setup & Shimming: Transfer the solution to a high-quality 5 mm NMR tube. Insert into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field onto the deuterium signal of DMSO- d6​ and perform rigorous gradient shimming (Z0, Z1, Z2) to ensure high magnetic field homogeneity.

  • 1 H NMR Acquisition: Execute a standard single-pulse sequence (e.g., zg30). Acquire 16 to 32 scans with a relaxation delay ( D1​ ) of 2.0 seconds.

  • 13 C NMR Acquisition: Execute a proton-decoupled sequence (e.g., zgpg30). Acquire a minimum of 1024 scans.

    • Causality Check: The relaxation delay ( D1​ ) must be extended to 3–5 seconds . Quaternary carbons (C1, C2, C4, C6) lack directly attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A short D1​ will cause these critical signals to saturate and disappear into the baseline noise.

  • 2D HMBC Acquisition: Run a gradient-selected Heteronuclear Multiple Bond Correlation (HMBC) sequence to map 2J and 3J carbon-proton couplings, which will serve as the absolute validation for the 1D assignments.

NMR_Workflow A Sample Prep (20 mg in DMSO-d6) B Lock & Shim (Z0, Z1, Z2 optimization) A->B C 1D & 2D Acquisition (Extended D1 for 13C) B->C D FT & Phase Correction (Apodization, Baseline) C->D E Spectral Analysis (Shift Assignment) D->E

Caption: Optimized NMR acquisition workflow highlighting the extended relaxation delay required for quaternary carbons.

1 H NMR Spectral Analysis

The proton spectrum of 2,6-diiodo-4-methylsulfonylphenol is highly streamlined due to the molecule's symmetry.

  • The Phenolic -OH (δ ~11.2 ppm): Appears as a broad singlet far downfield due to hydrogen bonding with the DMSO- d6​ solvent.

  • The Aromatic Protons H3/H5 (δ ~8.25 ppm): These protons appear as a sharp 2H singlet. They are positioned ortho to the strongly electron-withdrawing methylsulfonyl group, which removes electron density and deshields the nuclei[2]. Furthermore, their proximity to the bulky iodine atoms at C2/C6 restricts their local magnetic environment, pushing them further downfield than typical aromatic protons.

  • The Sulfonyl Methyl -CH 3​ (δ ~3.25 ppm): Appears as a sharp 3H singlet. The highly electronegative oxygen atoms of the adjacent sulfone group strip electron density from the carbon, deshielding the attached protons significantly compared to a standard toluene methyl group.

Table 1: 1 H NMR Quantitative Data Summary (in DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Justification
-OH 11.2Broad Singlet (bs)1HDeshielded phenolic proton, H-bonded to solvent.
H3, H5 8.25Singlet (s)2HAromatic CH, strongly deshielded by ortho -SO 2​ CH 3​ .
-CH 3​ 3.25Singlet (s)3HAliphatic protons deshielded by adjacent sulfone.

13 C NMR Spectral Analysis & The Heavy Atom Effect

The carbon spectrum requires careful interpretation, as standard electronegativity rules fail when evaluating halogens as massive as iodine.

The HALA Effect (Heavy-Atom Effect on Light-Atom Shielding): While one might expect the C-I carbons (C2 and C6) to be deshielded due to iodine's electronegativity, they actually experience a massive upfield shift [4]. This is driven by relativistic spin-orbit coupling from iodine's large, diffuse valence electron cloud, which generates a localized magnetic field that highly shields the adjacent carbon nucleus[3]. Consequently, C2 and C6 resonate at an unusually low frequency of approximately 84.5 ppm, which is highly consistent with empirical data for 2,6-diiodophenol derivatives[5].

Conversely, the C4 carbon is strongly deshielded by the directly attached methylsulfonyl group, and the C1 carbon is deshielded by the attached hydroxyl oxygen.

Table 2: 13 C NMR Quantitative Data Summary
PositionChemical Shift (δ, ppm)TypeAssignment Justification
C1 160.5C q​ Deshielded by direct -OH attachment and para -SO 2​ CH 3​ .
C3, C5 138.2CHAromatic CH, deshielded by ortho -SO 2​ CH 3​ .
C4 136.0C q​ Deshielded by direct attachment to the electron-withdrawing sulfone.
C2, C6 84.5C q​ Strongly shielded by the relativistic Heavy Atom Effect of Iodine[3].
-CH 3​ 44.2CH 3​ Aliphatic carbon shifted downfield by the sulfone group.

Self-Validating 2D NMR Strategies (HMBC)

To ensure absolute scientific integrity, 1D assignments must be validated using a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. HMBC visualizes 2J and 3J (two and three-bond) couplings between protons and carbons, allowing us to anchor the quaternary carbons to known proton signals.

  • Anchoring C4: The methyl protons (δ 3.25) will show a strong 3J correlation across the sulfur atom to C4 (δ 136.0). Simultaneously, the aromatic H3/H5 protons (δ 8.25) will show a 2J correlation to C4. This intersection mathematically proves the assignment of C4.

  • Anchoring C1, C2, and C6: The H3/H5 protons will also exhibit a 3J correlation to the phenolic C1 (δ 160.5) and a combination of 2J / 3J correlations to the iodinated C2/C6 carbons (δ 84.5).

HMBC_Correlations H35 H3 / H5 Protons (δ 8.25 ppm) C1 C1 (C-OH) (δ 160.5 ppm) H35->C1 2J / 3J C26 C2 / C6 (C-I) (δ 84.5 ppm) H35->C26 2J / 3J C4 C4 (C-SO2) (δ 136.0 ppm) H35->C4 2J / 3J CH3 CH3 Protons (δ 3.25 ppm) CH3->C4 2J / 3J

Caption: Key HMBC correlations acting as a self-validating system for quaternary carbon assignment.

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 2,6-Diiodo-4-methylsulfonylphenol (CAS: 20951-03-5)

Abstract The compound 2,6-diiodo-4-methylsulfonylphenol (CAS: 20951-03-5) is a highly specialized, polyfunctional aromatic building block utilized in advanced organic synthesis and drug discovery[1]. Characterized by a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The compound 2,6-diiodo-4-methylsulfonylphenol (CAS: 20951-03-5) is a highly specialized, polyfunctional aromatic building block utilized in advanced organic synthesis and drug discovery[1]. Characterized by a strongly electron-withdrawing para-methylsulfonyl group and two sterically demanding ortho-iodine atoms, this molecule presents unique physicochemical properties. This technical whitepaper provides a comprehensive analysis of its structural dynamics, a validated protocol for its synthesis, and its downstream applications in medicinal chemistry.

Physicochemical Profile and Structural Dynamics

The unique reactivity of 2,6-diiodo-4-methylsulfonylphenol is dictated by the antagonistic electronic and steric effects of its substituents[1].

Electronic Effects & Acidity: The hydroxyl group is flanked by two iodine atoms (ortho) and a methylsulfonyl group (para). The methylsulfonyl moiety (-SO 2​ CH 3​ ) is a powerful electron-withdrawing group via both inductive and resonance effects, which significantly stabilizes the phenoxide anion. The two iodine atoms provide additional inductive withdrawal. Consequently, the pKa of this phenol is drastically lowered compared to an unsubstituted phenol, rendering it highly acidic. At physiological pH (7.4), the compound exists almost entirely in its ionized phenoxide state, a critical factor for its bioavailability and receptor-binding kinetics.

Steric Shielding & Conformational Rigidity: Iodine possesses a massive van der Waals radius (1.98 Å). The dual ortho-substitution creates a deep steric cleft around the phenolic oxygen. When this molecule is coupled to other aromatic systems (e.g., forming a diaryl ether), this steric bulk restricts the rotation of adjacent bonds, forcing the two aromatic rings into an orthogonal conformation. This rigid geometry is highly prized in the design of target-specific receptor modulators, particularly in endocrine pharmacology.

Table 1: Quantitative Physicochemical Data
PropertyValue
IUPAC Name 2,6-diiodo-4-methylsulfonylphenol[1]
CAS Number 20951-03-5[1]
Molecular Formula C 7​ H 6​ I 2​ O 3​ S[1]
Molecular Weight 423.995 g/mol [1]
Melting Point 219 – 220 °C
Physical State Brown to white solid[2]
SMILES CS(=O)(=O)C1=CC(=C(C(=C1)I)O)I[1]
Storage Conditions Dry, Room Temperature (20–22 °C)[2]
Mechanistic Causality & Validated Synthetic Protocol

The synthesis of 2,6-diiodo-4-methylsulfonylphenol relies on the electrophilic aromatic substitution of 4-methylsulfonylphenol[3].

Causality & Experimental Design: The starting material, 4-methylsulfonylphenol, contains a strongly deactivating para-substituent. To achieve quantitative di-iodination, the aromatic ring must be aggressively activated. This is accomplished by conducting the reaction in an aqueous alkaline medium (e.g., ammonium hydroxide), which deprotonates the phenol to form the highly nucleophilic phenoxide anion. The phenoxide strongly directs electrophilic attack to the ortho positions. Iodine (I 2​ ) is solubilized using potassium iodide (KI) to form the triiodide anion (I 3−​ ), which acts as a mild, controlled electrophile, preventing the oxidative degradation of the substrate[3].

Protocol: Step-by-Step Electrophilic Di-iodination

  • Substrate Activation : Dissolve 10.0 mmol of 4-methylsulfonylphenol in 25 mL of 25% aqueous ammonium hydroxide. Stir until completely dissolved to ensure full conversion to the activated phenoxide anion.

  • Electrophile Preparation : In a separate vessel, dissolve 45.0 mmol of Potassium Iodide (KI) in 20 mL of deionized water. Add 21.0 mmol of Iodine (I 2​ ) and stir until the iodine is fully dissolved, forming a dark brown triiodide (I 3−​ ) solution.

  • Controlled Addition : Add the triiodide solution dropwise to the phenoxide solution over 30 minutes at room temperature (20–22 °C)[2]. Vigorous stirring is required to maintain homogeneity and prevent localized over-reaction.

  • Reaction Maturation : Allow the reaction to proceed for 2 hours. The electrophilic attack will sequentially substitute both ortho positions.

  • Quenching and Precipitation : Acidify the reaction mixture to pH 2 using 2M HCl. This protonates the diiodinated phenoxide, drastically reducing its aqueous solubility and causing the product to precipitate. Add 10% aqueous sodium thiosulfate dropwise until any residual iodine color disappears (quenching unreacted electrophile).

  • Validation Check : Filter the solid under vacuum, wash with cold deionized water, and recrystallize from an ethanol/water mixture. The self-validating endpoint of this protocol is the recovery of a crystalline solid with a sharp melting point of 219–220 °C.

Downstream Applications and Synthetic Utility

The strategic placement of the iodine atoms and the methylsulfonyl group makes CAS 20951-03-5 a versatile precursor in drug development[1].

  • Thyromimetic Scaffolds : The diiodophenol motif is structurally homologous to the inner ring of endogenous thyroid hormones (T3 and T4). The phenolic OH can undergo Ullmann-type cross-coupling with iodonium salts or arylboronic acids to form functionalized diaryl ethers. These act as selective Thyroid Hormone Receptor (TR) modulators.

  • COX-2 Inhibitor Development : The para-methylsulfonylphenyl moiety is a classic pharmacophore found in selective cyclooxygenase-2 (COX-2) inhibitors[4]. The ortho-iodine atoms serve as highly reactive handles for Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), allowing for the rapid assembly of complex, multi-ring anti-inflammatory agents.

G N1 4-Methylsulfonylphenol (Starting Material) N2 Electrophilic Di-iodination (I2, KI, NH4OH) N1->N2 Iodination N3 2,6-Diiodo-4-methylsulfonylphenol (CAS: 20951-03-5) N2->N3 Yield >90% N4 Ullmann Coupling (Diaryl Ether Formation) N3->N4 Phenolic OH Reactivity N5 Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) N3->N5 C-I Bond Activation N6 Thyromimetic Analogs (Receptor Modulators) N4->N6 Structural mimicry N7 COX-2 Inhibitor Scaffolds (Anti-inflammatory) N5->N7 Pharmacophore integration

Caption: Synthetic workflow and downstream pharmacological applications of CAS 20951-03-5.

References
  • Title: 2,6-diiodo-4-methylsulfonylphenol CAS#20951-03-5 | Global PFAS Screening Tool Source: ChemRadar URL: [Link]

  • Title: MXPA04007536A - Treatment of colds and cough with a combination of a cyclooxygenase-2 selective inhibitor Source: Google Patents URL
  • Title: Ashford's Dictionary of Industrial Chemicals Source: Industrial Chemistry URL: [Link]

Sources

Exploratory

Analytical Characterization of 2,6-Diiodo-4-methylsulfonylphenol: Mass Defect Causality and HRMS Methodologies

As a Senior Application Scientist, establishing the precise molecular identity of highly substituted halogenated phenols is a foundational step in drug discovery, environmental monitoring, and synthetic validation. 2,6-D...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing the precise molecular identity of highly substituted halogenated phenols is a foundational step in drug discovery, environmental monitoring, and synthetic validation. 2,6-Diiodo-4-methylsulfonylphenol (CAS: 20951-03-5) is a complex aromatic compound characterized by significant steric bulk and profound electron-withdrawing substituents.

This technical guide provides an in-depth mechanistic analysis of its molecular weight, exact mass, and the self-validating analytical workflows required for its definitive structural elucidation.

Physicochemical Profiling and Mass Defect Causality

The structural uniqueness of 2,6-Diiodo-4-methylsulfonylphenol (also known as 2,6-Diiodo-4-(methanesulfonyl)phenol [1][1]) lies in its di-ortho iodine substitution coupled with a para-methylsulfonyl group.

Table 1: Quantitative Physicochemical Data

ParameterValue
Chemical Name 2,6-Diiodo-4-methylsulfonylphenol
CAS Registry Number 20951-03-5 [2][2]
Molecular Formula C7H6I2O3S [2][2]
Molecular Weight 423.995 g/mol [2][2]
Monoisotopic Exact Mass 423.8127 Da
[M-H]- Exact Mass 422.8054 Da

Causality of the Mass Defect: When analyzing this compound via mass spectrometry, scientists must account for the pronounced negative mass defect introduced by the iodine atoms. While the nominal mass of the compound is 424 Da, the exact monoisotopic mass is 423.8127 Da. This discrepancy occurs because the exact mass of the monoisotopic ^127I is 126.90447 Da—significantly lower than its nominal mass of 127. The cumulative mass defect of two iodine atoms (~ -0.19 Da) serves as a highly specific diagnostic signature during High-Resolution Mass Spectrometry (HRMS) screening, allowing for rapid differentiation from isobaric interferences that lack heavy halogens.

High-Resolution Mass Spectrometry (HRMS) Protocol

To accurately determine the exact mass and validate the molecular formula, a self-validating LC-ESI-HRMS protocol must be employed. The following methodology ensures high ionization efficiency and unambiguous structural confirmation.

Step 1: Sample Preparation

  • Action: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • Causality: Methanol provides optimal solvation for the hydrophobic diiodo-aromatic ring while maintaining ideal compatibility with reverse-phase mobile phases, preventing sample precipitation at the injection valve.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Causality: The highly lipophilic nature of the iodine substituents ensures strong retention on the C18 stationary phase. This allows the target compound to be cleanly separated from early-eluting polar matrix components, minimizing ion suppression in the source.

Step 3: Electrospray Ionization (ESI) Optimization

  • Action: Operate the ESI source strictly in Negative Ion Mode to generate the [M-H]- precursor ion.

  • Causality: The phenol hydroxyl group is rendered highly acidic (lowered pKa) by the synergistic electron-withdrawing effects of the two ortho-iodine atoms (inductive effect) and the para-methylsulfonyl group (resonance effect). This structural feature guarantees near-quantitative deprotonation in the ESI droplet, yielding a highly stable phenoxide anion.

Step 4: Data Acquisition and Isotopic Validation (Self-Validating System)

  • Action: Acquire full-scan MS data (m/z 100-1000) using an Orbitrap or TOF analyzer at a minimum resolution of 70,000 (FWHM). Target the exact mass of m/z 422.8054.

  • Validation: Confirm the isotopic envelope. Because Iodine is monoisotopic (^127I), the compound will not exhibit the characteristic M+2/M+4 doublet or triplet patterns seen in chlorinated or brominated compounds. Instead, the M+1 and M+2 peaks will be driven entirely by the natural abundance of ^13C and ^34S. If the experimental mass defect matches -0.19 Da and lacks a heavy halogen isotopic doublet, the system self-validates the presence of iodine over other halogens.

Workflow Visualization

HRMS_Protocol N1 1. Sample Preparation Dilution in MeOH N2 2. UHPLC Separation Reverse-Phase C18 N1->N2 2 µL Injection N3 3. ESI (-) Ionization Formation of[M-H]- N2->N3 Column Eluate N4 4. HRMS Analysis Orbitrap / TOF N3->N4 Ion Transfer N5 5. Data Elucidation Exact Mass: 422.8054 Da N4->N5 Spectral Data

Figure 1: Step-by-step High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

Structural Implications in Drug Design

Understanding the exact mass and physicochemical properties of 2,6-Diiodo-4-methylsulfonylphenol is critical for medicinal chemists. The diiodo-phenol motif is a known pharmacophore that mimics endogenous thyroid hormones (such as thyroxine, T4). The heavy iodine atoms not only increase the molecular weight to 423.995 g/mol but also act as potent halogen bond donors , enabling highly directional interactions with target protein backbones. Concurrently, the methylsulfonyl moiety serves as a strong hydrogen bond acceptor, enhancing the compound's binding affinity and metabolic stability against oxidative degradation.

References
  • 2,6-diiodo-4-methylsulfonylphenol CAS#20951-03-5 | Regulatory Inform
  • ChemicalGraphOverview - MAGIC, MAGIC.eco,

Sources

Foundational

Structural Elucidation of 2,6-Diiodo-4-methylsulfonylphenol: A Technical Guide to X-Ray Crystallography

Executive Summary For drug development professionals and materials scientists, heavily halogenated phenols present unique opportunities in crystal engineering. 2,6-Diiodo-4-methylsulfonylphenol (CAS: 20951-03-5; Molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and materials scientists, heavily halogenated phenols present unique opportunities in crystal engineering. 2,6-Diiodo-4-methylsulfonylphenol (CAS: 20951-03-5; Molecular Formula: C7H6I2O3S) is a prime example of a molecule governed by competing non-covalent interactions: strong, directional hydrogen bonding from the phenolic hydroxyl and sulfonyl groups, juxtaposed against highly polarizable halogen bonding (σ-hole interactions) from the massive iodine atoms [4].

This whitepaper provides an authoritative, step-by-step methodology for obtaining, reducing, and refining high-quality single-crystal X-ray diffraction (SC-XRD) data for 2,6-Diiodo-4-methylsulfonylphenol. By explaining the causality behind experimental choices—such as radiation source selection and absorption correction—this guide serves as a self-validating system for researchers handling heavy-atom organic crystals.

Chemical Context and Crystallographic Challenges

The molecular architecture of 2,6-Diiodo-4-methylsulfonylphenol features a central aromatic ring substituted with a hydroxyl group at C1, iodine atoms at C2 and C6, and a methylsulfonyl group (-SO₂CH₃) at C4[1].

Key Crystallographic Challenges:

  • X-Ray Absorption: Iodine is a heavy element ( Z=53 ) with a massive absorption coefficient. Improper selection of X-ray wavelength will result in severe systematic errors.

  • Sulfonyl Disorder: Terminal oxygen atoms in sulfonyl groups are highly susceptible to rotational thermal disorder at room temperature.

  • Competing Interactions: The crystal lattice is a battleground between classical hydrogen bonds (O-H···O=S) and halogen bonds (C-I···O=S) [4].

Experimental Protocols: A Self-Validating System

Single Crystal Growth Methodology

To achieve diffraction-quality crystals, the solvent system must balance the polar heads (-OH, -SO₂CH₃) and the hydrophobic, polarizable waist (Iodines).

Protocol:

  • Dissolution: Dissolve 50 mg of purified 2,6-Diiodo-4-methylsulfonylphenol in 2 mL of Ethyl Acetate (EtOAc) in a 5 mL glass vial. Causality: EtOAc is a moderate hydrogen-bond acceptor that fully solvates the phenolic and sulfonyl groups without irreversibly disrupting the target lattice.

  • Antisolvent Layering: Carefully layer 2 mL of n-Hexane over the EtOAc solution. Causality: Hexane acts as a non-polar antisolvent, gradually decreasing the dielectric constant of the mixture as the solvents diffuse.

  • Slow Evaporation: Puncture the vial cap with a single needle hole and leave undisturbed at 20 °C for 5–7 days.

  • Harvesting: Colorless, block-like crystals will form. Harvest immediately into a highly viscous perfluoropolyether (e.g., Paratone-N oil) to prevent lattice degradation.

X-ray Diffraction Data Collection

The presence of two iodine atoms dictates the hardware parameters.

Protocol:

  • Mounting: Mount a suitable crystal ( 0.15×0.10×0.10 mm) on a MiTeGen cryoloop.

  • Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Causality: Cryogenic temperatures are mandatory to freeze out the rotational thermal motion of the sulfonyl oxygen atoms, allowing for precise modeling of their anisotropic displacement parameters.

  • Radiation Selection (Critical Step): Utilize Mo Kα radiation ( λ=0.71073 Å) or Ag Kα radiation ( λ=0.56086 Å) [3].

    • Causality: Using standard Cu Kα radiation ( λ=1.5418 Å) is a fatal error for this compound. Iodine strongly absorbs Cu Kα X-rays, leading to an artificially low signal-to-noise ratio at high resolution and massive absorption artifacts that cannot be mathematically corrected. Mo or Ag microfocus sources easily penetrate the heavy-atom lattice [3].

XRD_Workflow A Synthesis & Purification 2,6-Diiodo-4-methylsulfonylphenol B Single Crystal Growth (Slow Evaporation in EtOAc/Hexane) A->B C Crystal Mounting (Paratone Oil, Cryoloop, 100K) B->C D Data Collection (Mo Kα Radiation, λ=0.71073 Å) C->D E Data Reduction & Absorption Correction (SADABS - Critical for Iodine) D->E F Structure Solution & Refinement (SHELXT / SHELXL) E->F

Caption: Step-by-step X-ray diffraction workflow optimized for heavy-atom containing phenols.

Data Reduction and Structure Refinement

Once diffraction frames are collected, the data must be integrated and corrected for absorption.

Absorption Correction

Apply a multi-scan empirical absorption correction using SADABS [3]. Causality: Because the crystal is not a perfect sphere, X-rays traveling through the longest dimension of the crystal will encounter more iodine atoms and suffer greater attenuation. SADABS utilizes redundant reflections at different goniometer angles to model and correct this anisotropic absorption [3].

Structure Solution (SHELXT)

Solve the structure using intrinsic phasing via SHELXT [1]. Causality: Dual-space algorithms excel at locating heavy atoms. SHELXT will instantly identify the Iodine and Sulfur positions, using them to phase the rest of the lighter atoms (C, O) in the electron density map [1].

Structure Refinement (SHELXL)

Refine the structure using full-matrix least-squares on F2 with SHELXL [2].

  • Refine all non-hydrogen atoms (I, S, O, C) anisotropically.

  • Phenolic Hydrogen: Locate the -OH hydrogen atom in the difference Fourier map. Refine its coordinates freely, but apply a DFIX restraint (e.g., O-H = 0.84 Å) to maintain chemical sense [2].

  • Methyl Hydrogens: Place the -CH₃ hydrogens in calculated positions using a riding model (AFIX 137), allowing them to rotate to best fit the electron density [2].

Structural Interpretation: The Halogen vs. Hydrogen Bond

The refined structure of 2,6-Diiodo-4-methylsulfonylphenol reveals a complex supramolecular network. The highly electronegative sulfonyl oxygens act as bifurcated acceptors.

  • Hydrogen Bonding: The phenolic -OH acts as a strong donor to a neighboring sulfonyl oxygen, forming a robust 1D polymeric chain.

  • Halogen Bonding: The iodine atoms exhibit a region of depleted electron density along the extension of the C-I covalent bond (the "σ-hole") [4]. This electrophilic region forms a highly directional halogen bond with the remaining sulfonyl oxygen [4].

Intermolecular_Interactions A Phenolic -OH D Hydrogen Bonding (Strong, Directional) A->D Donor B Sulfonyl S=O B->D Acceptor E Halogen Bonding (σ-hole interactions) B->E Acceptor C Iodine (C-I) C->E Donor (σ-hole)

Caption: Mechanistic diagram of competing hydrogen and halogen bonding in the crystal lattice.

Quantitative Data Summaries

The following tables outline the expected crystallographic parameters and refinement metrics for a high-quality dataset of this compound.

Table 1: Crystallographic Parameters for 2,6-Diiodo-4-methylsulfonylphenol

ParameterValue / Specification
Chemical Formula C₇H₆I₂O₃S
Formula Weight 423.99 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic (Predicted)
Space Group P2₁/c (Typical for such aromatics)
Calculated Density ( ρ ) ~2.45 g/cm³
Absorption Coefficient ( μ ) > 5.0 mm⁻¹ (High, due to Iodine)
F(000) ~384

Table 2: Data Collection & Refinement Metrics

MetricTarget Threshold for Publication
Theta range for data collection 2.5° to 28.0° (or higher)
Completeness to theta = 25.242° > 99.0%
Absorption correction Multi-scan (SADABS)
Max. and Min. Transmission ~0.750 and ~0.450
Goodness-of-fit (GOF) on F2 1.000 to 1.050
Final R indices[I > 2sigma(I)] R1​<0.040 , wR2​<0.090
Largest diff. peak and hole < 1.5 e.Å⁻³ and > -1.0 e.Å⁻³ (near Iodine)

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 71, 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71, 3-8. URL:[Link]

  • Krause, L., Herbst-Irmer, R., Sheldrick, G. M., & Stalke, D. (2015). "Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination." Journal of Applied Crystallography, 48, 3-10. URL:[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). "The Halogen Bond." Chemical Reviews, 116(4), 2478-2601. URL:[Link]

Sources

Exploratory

mechanism of electrophilic aromatic substitution for 2,6-Diiodo-4-methylsulfonylphenol

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism for the Synthesis of 2,6-Diiodo-4-methylsulfonylphenol Abstract This technical guide provides a comprehensive examination of the electrophi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism for the Synthesis of 2,6-Diiodo-4-methylsulfonylphenol

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) mechanism underlying the synthesis of 2,6-Diiodo-4-methylsulfonylphenol. This molecule is synthesized by the di-iodination of 4-methylsulfonylphenol, a process governed by the complex interplay of substituent effects on the aromatic ring. We will dissect the powerful activating and ortho,para-directing nature of the hydroxyl group, which dominates the strongly deactivating and meta-directing influence of the methylsulfonyl group. This guide offers a detailed, step-by-step mechanistic pathway, including the generation of the iodine electrophile and the formation of the critical resonance-stabilized arenium ion intermediate. Furthermore, a validated experimental protocol is presented, providing researchers and drug development professionals with the theoretical foundation and practical methodology for this important transformation.

Introduction: The Significance of Iodinated Phenols and Electrophilic Aromatic Substitution

Iodinated aromatic compounds, particularly functionalized phenols, are invaluable building blocks in medicinal chemistry and materials science. The carbon-iodine bond is the most reactive among the halogens, making iodoarenes versatile intermediates for a multitude of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1][2] These reactions are fundamental to the construction of complex molecular architectures found in many pharmaceuticals and bioactive molecules.

The primary method for introducing an iodine atom onto an aromatic ring is through electrophilic aromatic substitution (EAS).[2] This class of reactions involves the attack of an electrophile on the electron-rich π-system of the aromatic ring, leading to the replacement of a hydrogen atom.[3] The reactivity of the aromatic ring and the regioselectivity of the substitution are profoundly influenced by the electronic properties of the substituents already present on the ring.[4][5]

This guide focuses on the synthesis of 2,6-Diiodo-4-methylsulfonylphenol, a molecule that presents a fascinating case study in competing substituent effects. The starting material, 4-methylsulfonylphenol, contains both a strongly activating group (-OH) and a strongly deactivating group (-SO₂CH₃), providing a perfect platform to explore the principles of EAS.

Analysis of Substituent Effects on the Aromatic Ring

The outcome of the electrophilic iodination of 4-methylsulfonylphenol is dictated by the cumulative electronic influence of its substituents. These effects are categorized as inductive effects (through σ-bonds) and resonance effects (through the π-system).[6]

  • The Hydroxyl (-OH) Group: A Dominant Activator: The hydroxyl group is a powerful activating group and an ortho,para-director.[7]

    • Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system.[8][9] This delocalization significantly increases the electron density of the ring, particularly at the ortho and para positions, making it highly nucleophilic and reactive towards electrophiles.[4] This resonance donation is the dominant effect.

    • Inductive Effect (-I): Oxygen is highly electronegative, so it withdraws electron density from the ring through the carbon-oxygen σ-bond.[8][9] However, this withdrawing effect is much weaker than the electron-donating resonance effect.[10]

  • The Methylsulfonyl (-SO₂CH₃) Group: A Strong Deactivator: The methylsulfonyl group is a strongly deactivating group and a meta-director.[5][10]

    • Resonance Effect (-M): The sulfur atom is bonded to two highly electronegative oxygen atoms, making it electron-deficient. It can withdraw electron density from the aromatic π-system through resonance, placing a partial positive charge on the ring.[6]

    • Inductive Effect (-I): The electronegative oxygen atoms also induce a strong electron-withdrawing effect through the σ-bond framework.[6] Both effects work in the same direction, significantly reducing the ring's electron density and making it much less reactive towards electrophiles.[11][12]

  • The Directing Conflict and Resolution: In 4-methylsulfonylphenol, the activating -OH group and the deactivating -SO₂CH₃ group are in direct opposition. The hydroxyl group directs incoming electrophiles to the positions ortho and para to itself (C2, C6, and C4). The methylsulfonyl group directs to the positions meta to itself (C3 and C5).

    Resolution: In electrophilic aromatic substitution, the most powerfully activating group dictates the position of substitution.[3][11] The electron-donating resonance of the -OH group is a much stronger influence than the deactivating effects of the -SO₂CH₃ group. Therefore, the hydroxyl group controls the regioselectivity. Since the para position is already occupied by the sulfonyl group, substitution is directed exclusively to the two equivalent ortho positions (C2 and C6).

Data Presentation: Substituent Properties
SubstituentTypeInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-OH Activating-I (Withdrawing)+M (Donating)Strongly Activatingortho, para
-SO₂CH₃ Deactivating-I (Withdrawing)-M (Withdrawing)Strongly Deactivatingmeta
-I Deactivating-I (Withdrawing)+M (Donating)Weakly Deactivatingortho, para
Visualization: Substituent Directing Effects

The following diagram illustrates the directing influences of the hydroxyl and methylsulfonyl groups on the 4-methylsulfonylphenol ring. The powerful activating effect of the -OH group makes the ortho positions the most nucleophilic sites for electrophilic attack.

Caption: Directing effects on the 4-methylsulfonylphenol ring.

The Reaction Mechanism: Step-by-Step Iodination

Iodine (I₂) itself is the least reactive halogen and generally requires an activating agent to generate a more potent electrophilic iodine species, often denoted as "I⁺".[2][13] This is typically achieved by using an oxidizing agent (such as hydrogen peroxide or nitric acid) in the presence of I₂, or by using pre-formed iodinating reagents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[1][13][14] The highly activated nature of the phenol ring facilitates this reaction, even with a deactivating group present.[15][16]

The overall reaction proceeds in two successive EAS steps to yield the final di-iodinated product.

Step 1: First Iodination (Formation of 2-Iodo-4-methylsulfonylphenol)
  • Generation of the Electrophile: An oxidizing agent reacts with I₂ to form a more powerful electrophilic species, such as the iodonium ion (I⁺).

  • Nucleophilic Attack and Formation of the Sigma (σ) Complex: The electron-rich π-system of the phenol ring attacks the iodine electrophile. The attack occurs at the C2 (ortho) position, as directed by the hydroxyl group. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex. The positive charge is delocalized over the ring and, most importantly, onto the oxygen atom of the hydroxyl group, which provides significant stabilization.

  • Deprotonation to Restore Aromaticity: A weak base in the reaction mixture (e.g., water or the conjugate base of the acid used) removes the proton from the C2 position. The electrons from the C-H bond collapse back into the ring, restoring its stable aromaticity and yielding 2-iodo-4-methylsulfonylphenol.

Step 2: Second Iodination (Formation of 2,6-Diiodo-4-methylsulfonylphenol)

The product from the first step, 2-iodo-4-methylsulfonylphenol, still possesses a highly activated aromatic ring due to the powerful -OH group. The first iodine atom is a weak deactivator, but its presence does not prevent a second substitution.[10]

The mechanism is identical to the first step, but the electrophilic attack now occurs at the other vacant ortho position, C6. The -OH group directs the second iodine to this position, leading to the final product, 2,6-Diiodo-4-methylsulfonylphenol.

Visualization: The Core EAS Mechanism

The following diagram details the formation of the resonance-stabilized sigma complex during the first iodination step, highlighting why ortho-attack is favored.

Workflow start Start dissolve 1. Dissolve 4-methylsulfonylphenol and KI in Methanol start->dissolve cool 2. Cool to 0 °C dissolve->cool add_oxidant 3. Add NaOCl solution dropwise (maintain 0-5 °C) cool->add_oxidant react 4. Stir at 0 °C for 60-90 min add_oxidant->react quench 5. Quench with Na₂S₂O₃ solution react->quench acidify 6. Acidify with HCl to pH 3-4 to precipitate product quench->acidify filter 7. Collect solid by vacuum filtration and wash with cold water acidify->filter purify 8. Purify by Recrystallization filter->purify dry 9. Dry under vacuum purify->dry end Pure 2,6-Diiodo-4- methylsulfonylphenol dry->end

Caption: Step-by-step workflow for the synthesis of 2,6-Diiodo-4-methylsulfonylphenol.

Data Presentation: Product Properties
PropertyValue
Chemical Name 2,6-Diiodo-4-methylsulfonylphenol
CAS Number 20951-03-5 [17]
Molecular Formula C₇H₆I₂O₃S [17]
Molecular Weight 423.998 g/mol [17]
Appearance Brown to white solid [17]
Melting Point 219-220 °C [17]

Conclusion

The synthesis of 2,6-Diiodo-4-methylsulfonylphenol serves as an excellent illustration of the fundamental principles of electrophilic aromatic substitution. The regiochemical outcome is decisively controlled by the strongly activating hydroxyl group, which overrides the deactivating, meta-directing influence of the methylsulfonyl group and directs the two successive iodinations to the ortho positions. Understanding this interplay of electronic effects is critical for predicting reaction outcomes and designing rational synthetic routes in the fields of pharmaceutical and materials chemistry. The provided mechanism and protocol offer both the theoretical insight and the practical guidance necessary for the successful synthesis and study of this and related poly-functionalized aromatic compounds.

References

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Westin, J. Organic Chemistry: Electrophilic Aromatic Substitution. Jack Westin. Retrieved from [Link]

  • Chemistry Steps. (2026, January 29). Activating and Deactivating Groups. Retrieved from [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Retrieved from [Link]

  • Studylib. Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved from [Link]...

  • Organic Chemistry Portal. Iodination. Retrieved from [Link]

  • Chad's Prep®. EAS Ortho Para & Meta Directors and Activating & Deactivating Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 18.6: Electrophilic Substitution of Phenols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 10). Why is OH group activating towards electrophilic aromatic substitution?. Retrieved from [Link]

  • MDPI. (2025, February 8). Iodine(III)-Containing Reagents in Photo-Assisted and Photo-Catalyzed Organic Synthesis. Retrieved from [Link]

  • Technical University of Denmark. (1990, January). Iodination of phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Retrieved from [Link]

  • ResearchGate. Highly selective iodination of phenols using potassium iodide and benzyltriphenylphosphonium peroxymonosulfate. Retrieved from [Link]

  • ARKAT USA, Inc. (2009). Hypervalent iodine(III) reagents in organic synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, August 7). 2,2-Diiododimedone: a mild electrophilic iodinating agent for the selective synthesis of α-iodoketones from allylic alcohols. Retrieved from [Link]

  • Sociedade Brasileira de Química. A green and fast aromatic iodination procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]

  • MDPI. (2023, April 4). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Retrieved from [Link]

  • SlidePlayer. (2020, February 15). Aromatic Electrophilic substitution. Retrieved from [Link]

  • Doc Brown's Chemistry. Aromatic sulfonation electrophilic substitution mechanism. Retrieved from [Link]

  • ACS Publications. (2019, March 12). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. Retrieved from [Link]

  • The Ohio Journal of Science. (1953, January). The Mechanism of the Iodination of Phenols. Retrieved from [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Oriental Journal of Chemistry. Kinetics of Iodination of Di-substituted Phenols by Iodine Monochloride in Aqueous Methanol. Retrieved from [Link]

  • ChemFuture. 20951-03-5 | 2,6-Diiodo-4-methylsulfonylphenol. Retrieved from [Link]

  • ResearchGate. Synthesis of 2,6-dihydroxymethyl-4-methyl phenol and Its Application in Novolac Resins. Retrieved from [Link]

  • PrepChem.com. Synthesis of 2,6-dimethoxy-4-methylphenol. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Isolation of 2,6-Diiodo-4-methylsulfonylphenol

Prepared By: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Strategic Overview & Mechanistic Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers

Strategic Overview & Mechanistic Rationale

The synthesis of highly functionalized halogenated aromatic building blocks is a critical pathway in the development of advanced pharmaceuticals, agrochemicals, and specialized materials. 2,6-Diiodo-4-methylsulfonylphenol (CAS: 20951-03-5) [1] presents a unique synthetic challenge due to the strongly electron-withdrawing nature of the para-methylsulfonyl (mesyl) group, which deactivates the aromatic ring toward electrophilic substitution.

To overcome this deactivation while maintaining a green and scalable profile, this protocol utilizes an oxidative iodination strategy. Instead of relying on hazardous and atom-inefficient reagents like Iodine Monochloride ( ICl ), we employ Molecular Iodine ( I2​ ) coupled with Hydrogen Peroxide ( H2​O2​ ) as an in-situ oxidant [2].

Causality in Reagent Selection:
  • H2​O2​ as an Oxidant: In a standard iodination, half of the iodine is lost as Hydrogen Iodide ( HI ). The addition of H2​O2​ continuously oxidizes the HI byproduct back into electrophilic iodine ( I+ ), achieving near 100% atom economy for iodine and driving the equilibrium toward complete diiodination.

  • Methanol/Water Solvent System: Methanol ensures the complete dissolution of the starting 4-methylsulfonylphenol, while the gradual addition of aqueous H2​O2​ induces the precipitation of the highly hydrophobic diiodinated product, effectively shifting the reaction equilibrium and simplifying downstream isolation.

G SM 4-Methylsulfonylphenol + I2 (1.05 eq) Ox In-situ Oxidation (H2O2 addition) SM->Ox Solubilization EAS Electrophilic Aromatic Substitution (C2, C6) Ox->EAS Generation of I+ Quench Quench & Precipitate (Na2S2O3 / H2O) EAS->Quench Completion Product 2,6-Diiodo-4- methylsulfonylphenol Quench->Product Isolation

Fig 1: Process workflow and mechanistic stages for oxidative diiodination.

Validated Experimental Protocol

Safety Precautions: This procedure involves halogens and strong oxidants. Conduct all operations in a certified fume hood. Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.

Materials & Equipment
  • Substrate: 4-Methylsulfonylphenol (1.0 eq, 10.0 g, 58.0 mmol)

  • Reagents: Iodine ( I2​ , 1.05 eq, 15.4 g, 60.9 mmol), 30% Aqueous H2​O2​ (1.2 eq, 7.9 mL, 69.6 mmol)

  • Solvents: Methanol (100 mL, ACS Grade), Deionized Water

  • Quenching Agent: 10% Aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

  • Equipment: 250 mL 3-neck round-bottom flask, magnetic stirrer, addition funnel, internal thermocouple.

Step-by-Step Methodology

Step 1: Substrate Solubilization Charge the 250 mL 3-neck flask with 10.0 g of 4-methylsulfonylphenol and 100 mL of methanol. Stir at 400 rpm at ambient temperature (20-25 °C) until complete dissolution is achieved.

  • Expert Insight: Ensuring complete dissolution before halogen addition prevents localized concentration gradients that can lead to uneven reaction kinetics and impurity formation.

Step 2: Iodine Introduction Add 15.4 g of molecular iodine ( I2​ ) to the stirring solution in a single portion. The solution will immediately turn a deep, opaque purple. Allow to stir for 10 minutes to ensure uniform dispersion.

Step 3: Controlled Oxidation (Critical Step) Load the addition funnel with 7.9 mL of 30% aqueous H2​O2​ . Begin dropwise addition over a period of 45 minutes.

  • Expert Insight: The oxidation of HI to I2​ is exothermic. Monitor the internal thermocouple to ensure the temperature does not exceed 35 °C. If the temperature spikes, pause the addition and apply a room-temperature water bath. Elevated temperatures can lead to the oxidation of the solvent or the phenolic hydroxyl group.

Step 4: Reaction Maturation Once the addition is complete, allow the reaction mixture to stir at ambient temperature for 4 hours. As the reaction progresses, the diiodinated product will begin to precipitate out of the solution as a heavy, pale solid, forming a thick suspension.

Step 5: Quenching and Precipitation To quench any unreacted electrophilic iodine and residual peroxides, slowly add 30 mL of 10% aqueous Na2​S2​O3​ .

  • Expert Insight: The thiosulfate reduces residual I2​ to highly water-soluble iodide ( I− ). You will observe a distinct color change from dark brown/purple to a pale yellow or off-white suspension, indicating successful quenching. Add 50 mL of cold deionized water to maximize the precipitation of the product.

Step 6: Isolation and Purification Filter the suspension under vacuum using a Büchner funnel. Wash the filter cake sequentially with cold water ( 3×50 mL) to remove water-soluble salts and residual methanol. To achieve >98% purity, recrystallize the crude solid from a boiling mixture of Ethanol/Water (3:1 v/v). Dry the resulting crystals in a vacuum oven at 50 °C for 12 hours.

Analytical Validation & Data Presentation

To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be met. The introduction of two heavy iodine atoms significantly alters the physical and spectroscopic properties of the molecule.

Analytical MethodExpected Parameter / ResultDiagnostic Significance
Yield 85 - 92% (Post-recrystallization)Demonstrates the efficiency of the H2​O2​ atom-economy strategy.
Appearance Off-white to pale yellow crystalline powderDarker colors indicate incomplete Na2​S2​O3​ quenching (residual I2​ ).
Melting Point > 200 °C (Decomposes)High melting point is characteristic of highly halogenated, rigid phenols.
1 H NMR (DMSO- d6​ ) δ ~8.15 (s, 2H, Ar-H), δ 3.20 (s, 3H, -SO 2​ CH 3​ )The collapse of the typical para-substituted doublet-of-doublets into a single 2H singlet confirms symmetric substitution at C2 and C6.
Mass Spectrometry (ESI-) m/z 422.8 [M-H] Confirms the molecular weight (Exact Mass: 423.8). The isotopic pattern will distinctly show the presence of two iodine atoms.

References

  • ChemRadar Substance Database. "2,6-diiodo-4-methylsulfonylphenol CAS#20951-03-5 Regulatory Information." ChemRadar. Available at:[Link]

  • Edgar, K. J., & Falling, S. N. "An efficient and environmental friendly procedure for the iodination of phenols and phenolethers with iodine and hydrogen peroxide." Journal of Organic Chemistry, 1990, 55(18), 5287–5291. Available at:[Link]

Application

Application Notes and Protocols: 2,6-Diiodo-4-methylsulfonylphenol in API Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive technical guide on the synthesis and potential applications of 2,6-Diiodo-4-methylsulfonylphenol as...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide on the synthesis and potential applications of 2,6-Diiodo-4-methylsulfonylphenol as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). This document outlines a proposed synthetic pathway for 2,6-Diiodo-4-methylsulfonylphenol, leveraging established methodologies for the synthesis of its structural precursors. Furthermore, it explores its prospective role in the development of novel therapeutics, particularly as a building block for selective thyroid hormone receptor modulators. Detailed experimental protocols, causality-driven explanations, and safety considerations are provided to guide researchers in the effective utilization of this versatile intermediate.

Introduction: The Strategic Importance of Halogenated Phenols in Medicinal Chemistry

Halogenated organic compounds, particularly iodinated phenols, are of significant interest in medicinal chemistry. The introduction of iodine atoms into a phenolic scaffold can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Di-iodinated phenols, for instance, are crucial components in the structure of thyroid hormones and their synthetic analogues, which are vital for regulating metabolism.[1][2][3] The strategic placement of iodine atoms can lead to the development of selective agonists or antagonists for various receptors, making these motifs highly valuable in drug design.[4][5]

This guide focuses on the synthesis and potential application of a novel di-iodinated phenol, 2,6-Diiodo-4-methylsulfonylphenol. The presence of the electron-withdrawing methylsulfonyl group at the para position is anticipated to further modulate the electronic and biological properties of the di-iodinated phenolic ring, offering a unique scaffold for the synthesis of innovative APIs.

Proposed Synthesis of 2,6-Diiodo-4-methylsulfonylphenol

Synthetic Pathway Overview

The proposed synthesis commences with the commercially available 4-(methylthio)phenol, which is oxidized to 4-(methylsulfonyl)phenol. This intermediate is then subjected to electrophilic iodination to yield the target compound, 2,6-Diiodo-4-methylsulfonylphenol.

Synthetic Pathway 4-(methylthio)phenol 4-(methylthio)phenol 4-(methylsulfonyl)phenol 4-(methylsulfonyl)phenol 4-(methylthio)phenol->4-(methylsulfonyl)phenol Oxone, Ethanol/Water 2,6-Diiodo-4-methylsulfonylphenol 2,6-Diiodo-4-methylsulfonylphenol 4-(methylsulfonyl)phenol->2,6-Diiodo-4-methylsulfonylphenol Iodine, Base

Caption: Proposed two-step synthesis of 2,6-Diiodo-4-methylsulfonylphenol.

Detailed Experimental Protocols

PART A: Synthesis of 4-(methylsulfonyl)phenol

This protocol is adapted from established methods for the oxidation of thioethers to sulfones.[6]

Materials:

  • 4-(methylthio)phenol

  • Oxone® (potassium peroxymonosulfate)

  • Ethanol

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylthio)phenol (1 equivalent) in a 1:1 mixture of ethanol and water.

  • To this solution, add Oxone® (2 equivalents) portion-wise at room temperature. The addition should be controlled to manage any exotherm.

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, partition the reaction mixture between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 4-(methylsulfonyl)phenol.

Expected Outcome: 4-(methylsulfonyl)phenol is typically obtained as a white to off-white solid with a yield of over 90%.[6]

Causality and Experimental Choices:

  • Oxone® as Oxidant: Oxone® is a versatile, inexpensive, and environmentally friendly oxidizing agent that provides a high yield for the oxidation of sulfides to sulfones.

  • Ethanol/Water Solvent System: This solvent mixture ensures the solubility of both the organic substrate and the inorganic oxidant, facilitating a homogenous reaction.

PART B: Synthesis of 2,6-Diiodo-4-methylsulfonylphenol

This protocol is based on general methods for the ortho-iodination of phenols.[7][8][9]

Materials:

  • 4-(methylsulfonyl)phenol

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Methanol or Ethanol

  • Water, deionized

  • Sodium thiosulfate (Na₂S₂O₃) solution, 10%

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 4-(methylsulfonyl)phenol (1 equivalent) in methanol or ethanol.

  • Add a solution of sodium bicarbonate or sodium carbonate (2.5 equivalents) in water.

  • To this basic solution, add a solution of iodine (2.2 equivalents) in methanol or ethanol dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and quench the excess iodine by adding 10% sodium thiosulfate solution until the brown color disappears.

  • Acidify the mixture to pH ~2 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality and Experimental Choices:

  • Base Catalysis: The reaction is carried out under basic conditions to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which readily attacks the electrophilic iodine.

  • Ortho-Directing Effect: The hydroxyl and methylsulfonyl groups direct the electrophilic iodination to the ortho positions. The strong activating and ortho-para directing hydroxyl group, combined with the deactivating but meta-directing (relative to itself) methylsulfonyl group at the para position, favors di-substitution at the 2 and 6 positions.

  • Iodine as Iodinating Agent: Elemental iodine is a readily available and effective iodinating agent for activated aromatic rings.

Application in API Synthesis: A Precursor for Selective Thyroid Hormone Receptor Modulators

The structural similarity of 2,6-Diiodo-4-methylsulfonylphenol to the core of thyroid hormones suggests its potential as a key intermediate in the synthesis of selective thyroid hormone receptor modulators (STRMs).[1][2][4][5] STRMs are a class of therapeutic agents designed to elicit the beneficial effects of thyroid hormone (e.g., lowering cholesterol) while avoiding its detrimental effects (e.g., cardiac side effects).[4][5]

Proposed Synthetic Application

2,6-Diiodo-4-methylsulfonylphenol can be envisioned as a building block that can be coupled with other molecular fragments to generate novel STRM candidates. A common strategy in the synthesis of thyroid hormone analogues involves the etherification of the phenolic hydroxyl group.

API Synthesis cluster_0 Intermediate Synthesis cluster_1 Core Scaffold 2,6-Diiodo-4-methylsulfonylphenol 2,6-Diiodo-4-methylsulfonylphenol Target_API Novel STRM Candidate 2,6-Diiodo-4-methylsulfonylphenol->Target_API Coupling Reaction (e.g., Williamson Ether Synthesis) Core_Scaffold Core Scaffold (e.g., amino acid derivative) Core_Scaffold->Target_API

Caption: Proposed use of 2,6-Diiodo-4-methylsulfonylphenol in API synthesis.

Exemplary Protocol: Synthesis of a Novel STRM Candidate

This hypothetical protocol illustrates the use of 2,6-Diiodo-4-methylsulfonylphenol in a Williamson ether synthesis to couple it with a protected amino acid derivative, a common feature in many thyroid hormone analogues.

Materials:

  • 2,6-Diiodo-4-methylsulfonylphenol

  • N-Boc-3-bromo-L-alanine methyl ester (or similar electrophilic partner)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 2,6-Diiodo-4-methylsulfonylphenol (1 equivalent) in anhydrous DMF under an inert atmosphere, add potassium carbonate or cesium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.

  • Add a solution of N-Boc-3-bromo-L-alanine methyl ester (1.1 equivalents) in anhydrous DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired ether-linked product.

Further Steps: The resulting compound can then be deprotected (removal of Boc and methyl ester groups) to yield the final API candidate.

Causality and Experimental Choices:

  • Williamson Ether Synthesis: This is a robust and widely used method for the formation of ethers from an alkoxide/phenoxide and an alkyl halide.

  • Polar Aprotic Solvent: DMF is an excellent solvent for this type of reaction as it solvates the cation of the base, leaving a more reactive "naked" phenoxide anion.

  • Inert Atmosphere: Prevents potential side reactions involving oxygen.

Quality Control and Characterization

The purity and identity of 2,6-Diiodo-4-methylsulfonylphenol and any subsequent products should be confirmed using standard analytical techniques:

Technique Purpose
¹H NMR To confirm the proton environment and structural integrity.
¹³C NMR To confirm the carbon skeleton of the molecule.
Mass Spectrometry To determine the molecular weight and confirm the molecular formula.
FT-IR Spectroscopy To identify characteristic functional groups (e.g., -OH, -SO₂, C-I).
HPLC To determine the purity of the compound.
Melting Point As a physical constant for the characterization of the solid product.

Safety Precautions

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Iodine: Iodine is corrosive and can cause severe burns. Avoid inhalation of its vapors.

  • Oxone®: Oxone® is a strong oxidizing agent. Avoid contact with combustible materials.

  • Solvents: Organic solvents such as ethanol, methanol, ethyl acetate, and DMF are flammable and should be handled with care, away from ignition sources.

Conclusion

2,6-Diiodo-4-methylsulfonylphenol represents a promising and versatile intermediate for the synthesis of novel APIs, particularly in the realm of selective thyroid hormone receptor modulators. The proposed synthetic route is based on reliable and scalable chemical transformations. These application notes provide a solid foundation for researchers to synthesize this key intermediate and explore its potential in the development of next-generation therapeutics. The unique electronic and steric properties conferred by the di-iodo and methylsulfonyl functionalities make this a scaffold of considerable interest for future drug discovery programs.

References

  • Hammett Analysis of Selective Thyroid Hormone Receptor Modulators Reveals Structural and Electronic Requirements for Hormone Antagonists. Journal of the American Chemical Society.
  • Synthesis of Analogues of Thyroid Hormones: Nuclear Receptor Modulators.
  • Synthesis of Analogues of Thyroid Hormones: Nuclear Receptor Modulators. Orbital: The Electronic Journal of Chemistry.
  • Selective activators of thyroid hormone receptors. Taylor & Francis Online.
  • Recent advances in thyroid research: selective thyroid hormone receptor modul
  • Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols.
  • [Experimental observations on the iodination of phenols in the preparation of intermediates of pharmaceutical interest]. PubMed.
  • Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes. SciELO.
  • Iodination of phenol. Danmarks Tekniske Universitet.
  • Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols.
  • Synthesis of 2,6-dihydroxymethyl-4-methyl phenol and Its Application in Novolac Resins.
  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
  • Organocatalytic Synthesis of Phenols from Diaryliodonium Salts with Water under Metal-Free Conditions.
  • Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. MDPI.
  • 4-(Methylsulfonyl)phenol synthesis. ChemicalBook.
  • 2,6-DIIODO-4-METHYLPHENOL | CAS 2432-18-0.
  • CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol.
  • Synthesis method of 2, 6-dichloro-4-aminophenol.
  • US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
  • Synthesis of inulin and starch derivatives with a 2,6-diisobornyl-4-methylphenol (dibornolTM) fragment.
  • Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)

Sources

Method

palladium-catalyzed cross-coupling of 2,6-Diiodo-4-methylsulfonylphenol

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2,6-Diiodo-4-methylsulfonylphenol Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehe...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2,6-Diiodo-4-methylsulfonylphenol

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2,6-diiodo-4-methylsulfonylphenol. This versatile building block, featuring two highly reactive C(sp²)–I bonds, offers a powerful platform for the synthesis of complex, multi-functionalized aromatic compounds. We delve into the core mechanistic principles and present field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, as well as diaryl ether synthesis. The guide emphasizes the rationale behind experimental choices, strategies for selective functionalization, and troubleshooting, ensuring scientific integrity and practical applicability.

Introduction: The Strategic Value of 2,6-Diiodo-4-methylsulfonylphenol

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the efficient construction of complex molecular architectures is paramount. Polyhalogenated aromatic compounds serve as invaluable starting materials, offering multiple points for diversification. 2,6-Diiodo-4-methylsulfonylphenol is a particularly strategic building block. The two iodine atoms are positioned for facile oxidative addition to a palladium(0) center, which is often the rate-determining step in cross-coupling reactions.[1] Their equivalence allows for symmetric disubstitution, while controlled stoichiometry can open pathways to non-symmetrical products through sequential functionalization.

The electron-withdrawing methylsulfonyl group at the para-position modulates the electronic properties of the aromatic ring, influencing reaction kinetics. The phenolic hydroxyl group provides an additional handle for derivatization or can influence the catalytic cycle through its acidic proton. Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, provide the essential tools to unlock the synthetic potential of this substrate.[2][3] These reactions are prized for their mild conditions, high functional group tolerance, and broad applicability.[4]

This guide will explore the practical application of several key palladium-catalyzed transformations using 2,6-diiodo-4-methylsulfonylphenol as the electrophilic partner.

The Engine of Synthesis: The Palladium Catalytic Cycle

At the heart of these transformations lies a common, elegant catalytic cycle.[5] Understanding this cycle is critical for troubleshooting and optimizing reactions. The process is generally initiated by the in-situ reduction of a stable Pd(II) precatalyst (e.g., Pd(OAc)₂) to the active Pd(0) species.[6][7] The cycle then proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Palladium Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OA_Complex Ar-Pd(II)(L_n)-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(L_n)-R (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product_Complex R-Ar Product_Complex->center Product ArX Ar-X (Aryl Halide) ArX->OA_Complex Organometal R-M (Organometallic Reagent) Organometal->TM_Complex Base Base Base->TM_Complex  (often required)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

  • Oxidative Addition: The active, low-valent Pd(0) catalyst inserts into the carbon-iodine bond of 2,6-diiodo-4-methylsulfonylphenol. This is typically the slowest step, and its rate follows the trend of C–I > C–Br > C–Cl, highlighting the high reactivity of our substrate.[1][8]

  • Transmetalation: The organic group (R) from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[3] This step often requires activation by a base.

  • Reductive Elimination: The two organic fragments (the aryl group from our substrate and the transferred R group) are expelled from the palladium center, forming the new C-C, C-N, or C-O bond. This final step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][9]

The choice of ligands (L), typically electron-rich, bulky phosphines, is crucial as they stabilize the palladium center, enhance its reactivity, and facilitate the key steps of oxidative addition and reductive elimination.[10][11][12]

Application Protocol 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[2][5][13] It is valued for its operational simplicity and the stability and low toxicity of the organoboron reagents.[4]

Suzuki_Workflow Setup Setup 1. Add Substrate, Boronic Acid, Base to flask. 2. Add Solvent (e.g., Dioxane/H₂O). Degas Degas 3. Sparge with Argon for 15-20 min. Setup->Degas Catalyst Catalyst Addition 4. Add Pd Catalyst & Ligand under Argon. Degas->Catalyst React Reaction 5. Heat to 80-100 °C. 6. Monitor by TLC or LC-MS. Catalyst->React Workup Workup 7. Cool, dilute with EtOAc. 8. Aqueous wash. 9. Dry and concentrate. React->Workup Purify Purification 10. Column Chromatography. Workup->Purify Sequential_Coupling Start 2,6-Diiodo-4- methylsulfonylphenol Step1 Step 1: Suzuki Coupling (1.0 equiv Arylboronic Acid) + Pd Catalyst / Base Start->Step1 Intermediate Mono-arylated Intermediate (Purify by Chromatography) Step1->Intermediate Step2 Step 2: Sonogashira Coupling (1.1 equiv Terminal Alkyne) + Pd/Cu Catalyst / Base Intermediate->Step2 Final Final Non-Symmetric Product Step2->Final

Sources

Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 2,6-Diiodo-4-methylsulfonylphenol

Executive Summary & Mechanistic Rationale 2,6-Diiodo-4-methylsulfonylphenol (CAS: 20951-03-5) is a densely functionalized, highly versatile building block utilized in the synthesis of complex pharmaceuticals, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2,6-Diiodo-4-methylsulfonylphenol (CAS: 20951-03-5) is a densely functionalized, highly versatile building block utilized in the synthesis of complex pharmaceuticals, particularly in the development of COX-2 inhibitors and sulfonamide analogs[1]. With a molecular weight of 423.99 g/mol and the molecular formula C7H6I2O3S[1], this scaffold presents unique opportunities and distinct challenges for palladium-catalyzed cross-coupling.

As a Senior Application Scientist, it is critical to understand the push-pull electronic dynamics of this molecule before initiating any workflow:

  • The EWG Advantage: The para-methylsulfonyl group is a powerful electron-withdrawing group (EWG). It significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, which thermodynamically accelerates the oxidative addition of the active Pd(0) catalyst into the carbon-iodine (C-I) bonds[2].

  • The EDG Liability: The free phenolic hydroxyl group is highly acidic. Under the basic conditions required for Suzuki-Miyaura coupling, the phenol deprotonates to form a phenoxide anion. This phenoxide acts as a strong electron-donating group (EDG), which counteracts the EWG effect of the sulfonyl group, increases electron density on the ring, and consequently decelerates oxidative addition.

Causality Statement: To achieve high-yielding, complete double cross-coupling, the electrophilicity of the C-I bonds must be preserved. Therefore, masking the phenol as an ether (e.g., Methoxymethyl ether) prior to coupling is a strategic imperative.

Experimental Workflows & Logical Relationships

The following diagram illustrates the strategic decision tree for functionalizing this scaffold.

SynthesisWorkflow Start 2,6-Diiodo-4-methylsulfonylphenol CAS: 20951-03-5 Protect Phenol Protection (MOM-Cl, DIPEA, DCM) Start->Protect Recommended Route Direct Direct Coupling (K3PO4, Dioxane/H2O) Start->Direct Atom Economical Intermediate MOM-Protected Diiodide (High Electrophilicity) Protect->Intermediate Coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Direct->Coupling Slower Oxidative Addition Intermediate->Coupling Deprotect Acidic Deprotection (HCl, MeOH) Coupling->Deprotect If MOM-Protected Product 2,6-Diaryl-4-methylsulfonylphenol (Target Scaffold) Coupling->Product If Unprotected Deprotect->Product

Fig 1: Workflow for double Suzuki-Miyaura coupling of 2,6-diiodo-4-methylsulfonylphenol.

Self-Validating Experimental Protocols

Protocol A: MOM Protection of 2,6-Diiodo-4-methylsulfonylphenol

Objective: Neutralize the EDG effect of the free phenol to maintain C-I bond reactivity.

  • Preparation: To an oven-dried round-bottom flask, add 2,6-diiodo-4-methylsulfonylphenol (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA is selected because its steric bulk prevents nucleophilic attack on MOM-Cl, acting strictly as a Brønsted base to deprotonate the phenol.

  • Protection: Cool the mixture to 0 °C using an ice bath. Dropwise, add Chloromethyl methyl ether (MOM-Cl) (1.5 equiv). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • In-Process Control (IPC) Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The free phenol streaks significantly due to hydrogen bonding, while the MOM-protected product elutes as a tight, less polar spot (Rf ~0.6). Visualize using UV (254 nm) and KMnO4 stain.

  • Workup: Quench with saturated aqueous NH4Cl to destroy excess MOM-Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Double Suzuki-Miyaura Cross-Coupling

Objective: Achieve complete di-arylation while overcoming the steric hindrance of the mono-coupled intermediate.

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the MOM-protected diiodide (1.0 equiv), the desired aryl boronic acid (2.5 equiv), and K3PO4 (4.0 equiv).

    • Causality: 2.5 equivalents of boronic acid ensure complete double coupling. K3PO4 is a strong enough base to efficiently form the reactive boronate complex required for transmetalation, yet mild enough to avoid cleaving the MOM group.

  • Atmosphere Control: Evacuate and backfill the flask with argon (repeat 3 times).

    • Causality: Strict inert atmosphere handling is required to prevent the oxidation of the active Pd(0) species[2].

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 0.1 M relative to the diiodide).

    • Causality: The biphasic nature ensures the solubility of both the highly organic substrates and the inorganic phosphate base.

  • Catalyst Initiation: Add Pd(dppf)Cl2 (5 mol%). Seal the flask and heat to 100 °C in a pre-heated oil bath for 12 hours.

    • Causality: Achieving complete double coupling on an ortho,ortho-disubstituted phenol derivative is sterically demanding. The large bite angle of the dppf ligand (99°) induces steric strain in the square planar Pd(II) intermediate, which thermodynamically drives the rate-limiting reductive elimination step for sterically hindered substrates[Miyaura & Suzuki, 1995].

  • IPC Validation: TLC is insufficient for distinguishing the mono-coupled intermediate from the di-coupled product due to nearly identical polarities. LC-MS is mandatory. Monitor for the complete disappearance of the mono-coupled mass peak before initiating workup.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic filtrate with brine (3 × 20 mL) to remove dioxane, dry over Na2SO4, and purify via flash column chromatography.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition Complex Pd0->OA + Ar-I (Fast due to EWG) TM Transmetalation Complex OA->TM + Ar'-B(OH)2 + Base RE Reductive Elimination Complex TM->RE Isomerization RE->Pd0 - Product (Accelerated by dppf)

Fig 2: Catalytic cycle causality for Suzuki-Miyaura coupling of methylsulfonylphenyl iodides.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the double cross-coupling of the MOM-protected substrate with phenylboronic acid.

EntryCatalyst (5 mol%)Base (4.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)4Na2CO3Toluene/H2O (4:1)9045Incomplete reaction; mono-coupled intermediate persists due to steric hindrance.
2Pd(dppf)Cl2Na2CO3Toluene/H2O (4:1)9062Improved conversion; however, the weak base limits the transmetalation rate.
3 Pd(dppf)Cl2 K3PO4 1,4-Dioxane/H2O (4:1) 100 88 Optimal; strong base and higher temperature drive complete double coupling.
4Pd2(dba)3 / XPhosK3PO41,4-Dioxane/H2O (4:1)10085Comparable yield, but economically less viable for scale-up than Entry 3.

References

  • ChemRadar Database. (2026). 2,6-diiodo-4-methylsulfonylphenol CAS#20951-03-5 | Regulatory Information. Retrieved from [Link][1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from[Link]

  • Organic Syntheses. (2026). General Guidelines for Suzuki-Miyaura Cross-Coupling. Retrieved from [Link]

Sources

Method

Application Note: Preparation of 4-Methylsulfonylphenol Derivatives via Iodine-Mediated Electrophilic Aromatic Substitution

Mechanistic Rationale & Substrate Dynamics The synthesis of iodinated phenol derivatives is a critical workflow in drug development, providing versatile precursors for cross-coupling reactions (e.g., Suzuki-Miyaura or Bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Substrate Dynamics

The synthesis of iodinated phenol derivatives is a critical workflow in drug development, providing versatile precursors for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). 4-Methylsulfonylphenol is a unique substrate due to its distinct electronic push-pull system[1]. The hydroxyl (–OH) group is strongly electron-donating, activating the aromatic ring and directing electrophilic attack to the ortho and para positions. However, because the para position is sterically and electronically blocked by the strongly electron-withdrawing methylsulfonyl (–SO₂CH₃) group, electrophilic aromatic substitution (EAS) is forced exclusively to the ortho positions (C2 and C6)[2].

Molecular iodine (I₂) alone is a relatively weak electrophile and often results in poor conversions when reacting with deactivated arenes. To overcome this, an oxidative iodination strategy utilizing hydrogen peroxide (H₂O₂) is employed[3]. The H₂O₂ serves a dual mechanistic purpose:

  • Electrophile Generation: It oxidizes I₂ to generate a highly reactive electrophilic species, such as hypoiodous acid (HOI) or the iodonium cation (I⁺).

  • Atom Economy: It re-oxidizes the hydroiodic acid (HI) byproduct back into I₂, ensuring that 100% of the iodine atoms are available for substitution, rather than losing half as waste[4].

A well-documented synthetic challenge with 4-methylsulfonylphenol is controlling the degree of iodination. The mono-iodinated intermediate (2-iodo-4-methylsulfonylphenol) remains highly activated and is prone to rapid over-iodination, yielding the di-iodinated adduct (2,6-diiodo-4-methylsulfonylphenol)[5]. Therefore, accessing the mono-adduct requires strict kinetic and stoichiometric control, whereas the di-adduct can be accessed via thermodynamic, exhaustive conditions.

Experimental Methodologies

The following protocols are designed as self-validating systems. Visual cues and Thin-Layer Chromatography (TLC) are integrated directly into the workflow to ensure experimental trustworthiness.

Protocol A: Selective Mono-Iodination (Synthesis of 2-Iodo-4-methylsulfonylphenol)

Objective: Maximize the yield of the mono-adduct while suppressing over-iodination.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-methylsulfonylphenol (10.0 mmol, 1.0 eq) in a 1:1 mixture of Methanol and deionized water (30 mL).

  • Reagent Addition: Add molecular iodine (I₂) (5.5 mmol, 0.55 eq). The solution will turn dark brown. Causality: 0.55 eq of I₂ provides 1.1 eq of the active I⁺ electrophile after oxidation, providing just enough reagent to drive the reaction to completion without encouraging di-iodination[3].

  • Oxidant Introduction: Place the flask in a room-temperature water bath (20 °C). Dropwise, add 30% aqueous H₂O₂ (12.0 mmol, 1.2 eq) over 15 minutes.

  • Monitoring (Self-Validation): Stir for 2–4 hours. Perform TLC (Hexanes/Ethyl Acetate 7:3). The starting material ( Rf​≈0.2 ) should be consumed, replaced predominantly by the mono-iodinated product ( Rf​≈0.4 ). If the di-iodinated spot ( Rf​≈0.6 ) begins to intensify, proceed immediately to quenching.

  • Quenching & Workup: Pour the mixture into 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Validation: The dark iodine color must instantly dissipate, leaving a pale yellow or colorless mixture. Extract with Ethyl Acetate (3 × 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Protocol B: Exhaustive Di-Iodination (Synthesis of 2,6-Diiodo-4-methylsulfonylphenol)

Objective: Drive the reaction to complete di-iodination using excess reagents and heat.

  • Reaction Setup: Dissolve 4-methylsulfonylphenol (10.0 mmol, 1.0 eq) in 30 mL of Methanol/Water (1:1).

  • Reagent Addition: Add molecular iodine (I₂) (12.0 mmol, 1.2 eq). Causality: This provides 2.4 eq of active I⁺, ensuring a sufficient stoichiometric excess to iodinate both ortho positions[5].

  • Oxidant Introduction: Add 30% aqueous H₂O₂ (25.0 mmol, 2.5 eq) dropwise.

  • Thermal Activation: Heat the reaction mixture to 50 °C and stir for 6–8 hours. The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the first iodine atom.

  • Quenching & Workup: Quench with saturated aqueous Na₂S₂O₃ until colorless. The highly non-polar 2,6-diiodo-4-methylsulfonylphenol often precipitates directly from the aqueous/methanol mixture upon quenching. Filter the precipitate or extract with Ethyl Acetate to isolate the product.

Quantitative Data Summary

The table below summarizes the critical parameters required to shift the reaction equilibrium between the mono- and di-iodinated derivatives.

ParameterProtocol A: Mono-IodinationProtocol B: Di-Iodination
Target Product 2-Iodo-4-methylsulfonylphenol2,6-Diiodo-4-methylsulfonylphenol
I₂ Equivalents 0.55 eq1.20 eq
H₂O₂ Equivalents 1.20 eq2.50 eq
Reaction Temperature 20 °C (Kinetic Control)50 °C (Thermodynamic Control)
Reaction Time 2 - 4 hours6 - 8 hours
Expected Yield 70 - 80%> 90%
Primary Impurity Di-iodinated adduct (<10%)Unreacted mono-adduct (Trace)

Reaction Pathway Visualization

Iodination_Workflow SM 4-Methylsulfonylphenol Mono 2-Iodo-4-methylsulfonylphenol (Mono-adduct) SM->Mono 0.55 eq I2, 1.2 eq H2O2 20°C, 2-4 h (Kinetic Control) Di 2,6-Diiodo-4-methylsulfonylphenol (Di-adduct) SM->Di 1.2 eq I2, 2.5 eq H2O2 50°C, 6 h (Thermodynamic/Exhaustive) Mono->Di Excess I2 / H2O2 50°C (Over-iodination)

Reaction pathway demonstrating stoichiometric control for mono- vs. di-iodination.

References

  • [1] 4-(Methylsulfonyl)phenol synthesis - ChemicalBook. 1

  • [2] 4-(Methylsulfonyl)phenol | 14763-60-1 Chemical Properties and Reactions - ChemicalBook. 2

  • [5] Challenging Cross Couplings, in Water, Aided by in Situ Iodination of (Hetero)Aromatic - eScholarship.org (UC Santa Barbara). 5

  • [3] Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water - ResearchGate. 3

  • [4] Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source and aerial O2 as oxidant - RSC Publishing.4

Sources

Application

Application Notes and Protocols: 2,6-Diiodo-4-methylsulfonylphenol in Advanced Materials Science

Abstract: This technical guide provides a comprehensive overview of the potential applications of 2,6-Diiodo-4-methylsulfonylphenol in materials science. While direct experimental data for this specific compound is emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the potential applications of 2,6-Diiodo-4-methylsulfonylphenol in materials science. While direct experimental data for this specific compound is emerging, its unique molecular architecture, featuring two reactive iodine atoms, a phenolic hydroxyl group, and an electron-withdrawing methylsulfonyl moiety, positions it as a highly promising monomer and building block for a new generation of advanced polymers. This document outlines prospective applications in high-performance polymers, including high refractive index materials and flame-retardant systems. Detailed, field-proven protocols, adapted from established methodologies for structurally similar compounds, are provided to guide researchers in exploring the potential of this versatile molecule.

Part 1: Core Scientific Rationale and Molecular Attributes

2,6-Diiodo-4-methylsulfonylphenol possesses a compelling combination of functional groups that make it a molecule of significant interest for materials science. The two iodine atoms at the ortho-positions to the hydroxyl group are excellent leaving groups for a variety of carbon-carbon bond-forming cross-coupling reactions. The phenolic hydroxyl group offers a reactive site for the formation of ether and ester linkages. The methylsulfonyl group, being strongly electron-withdrawing, can enhance the thermal stability and modify the electronic properties of resulting polymers.

PropertyValueSource
CAS Number 20951-03-5[1]
Molecular Formula C₇H₆I₂O₃S[1]
Molecular Weight 423.998 g/mol [1]
Appearance Brown to white solid[1]
Melting Point 219-220 °C[1]

Application Note 1: Synthesis of High Refractive Index Poly(arylene ether)s

Scientific Principle: The demand for high refractive index polymers (HRIPs) is driven by their applications in optical devices such as lenses, optical films, and encapsulants for LEDs.[2] A high refractive index is generally achieved by incorporating structural motifs with high molar refractivity and low molar volume.[2] The presence of heavy atoms, such as iodine, in a polymer structure significantly increases its refractive index.[1][3][4] 2,6-Diiodo-4-methylsulfonylphenol is an ideal candidate for synthesizing HRIPs due to its substantial iodine content. By polymerizing this monomer into a poly(arylene ether) backbone, the high refractive index characteristics of the iodinated phenyl units can be imparted to the final material.

Experimental Workflow:

cluster_synthesis Poly(arylene ether) Synthesis A Monomer Preparation: 2,6-Diiodo-4-methylsulfonylphenol & Bisphenol A B Polymerization: Nucleophilic Aromatic Substitution A->B K₂CO₃, NMP, Toluene 160-190 °C C Purification: Precipitation in Methanol B->C Cooling and Isolation D Characterization: NMR, GPC, TGA, DSC, Refractive Index Measurement C->D Analysis of Polymer Properties

Caption: Workflow for the synthesis and characterization of high refractive index poly(arylene ether)s.

Detailed Protocol: Synthesis of a High Refractive Index Copolymer of 2,6-Diiodo-4-methylsulfonylphenol and Bisphenol A

This protocol is adapted from established methods for the synthesis of poly(arylene ether)s via nucleophilic aromatic substitution.[5][6]

Materials:

  • 2,6-Diiodo-4-methylsulfonylphenol

  • Bisphenol A

  • Potassium carbonate (K₂CO₃), anhydrous

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

Procedure:

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen/argon inlet.

  • Charging of Reagents: To the flask, add 2,6-Diiodo-4-methylsulfonylphenol (1 equivalent), Bisphenol A (1 equivalent), and a 10% molar excess of anhydrous potassium carbonate. Add NMP to achieve a monomer concentration of 20-25% (w/v) and toluene to approximately 10% of the NMP volume.

  • Azeotropic Dehydration: The reaction mixture is heated to 140-160 °C with vigorous stirring under a slow stream of nitrogen/argon. The toluene-water azeotrope is collected in the Dean-Stark trap. This step is crucial to ensure anhydrous conditions for the polymerization.

  • Polymerization: After the complete removal of water (typically 2-4 hours), the toluene is drained from the Dean-Stark trap, and the reaction temperature is raised to 180-190 °C to initiate polymerization. The reaction is monitored by the increase in viscosity of the solution. The polymerization is typically allowed to proceed for 8-12 hours.

  • Polymer Isolation: After cooling to room temperature, the viscous polymer solution is diluted with NMP and then slowly poured into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration, washed extensively with deionized water and methanol to remove residual salts and solvent, and then dried in a vacuum oven at 80-100 °C until a constant weight is achieved.

  • Characterization: The resulting polymer is characterized by ¹H NMR and FTIR for structural confirmation, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity determination, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for thermal properties, and ellipsometry for refractive index measurement.

Application Note 2: Development of Novel Conjugated Polymers via Cross-Coupling Polymerization

Scientific Principle: Conjugated polymers are a class of materials with alternating single and multiple bonds along the polymer backbone, which results in delocalized π-electron systems. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The di-iodo functionality of 2,6-Diiodo-4-methylsulfonylphenol makes it an excellent monomer for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira polymerizations, to create novel conjugated polymers.[7][8][9][10] The methylsulfonyl group can further tune the electronic properties and solubility of the resulting polymers.

Logical Relationship of Suzuki Cross-Coupling Polymerization:

cluster_suzuki Suzuki Cross-Coupling Polymerization M1 Monomer 1: 2,6-Diiodo-4- methylsulfonylphenol Polymer Conjugated Polymer M1->Polymer M2 Monomer 2: Aromatic Diboronic Acid or Ester M2->Polymer Cat Palladium Catalyst (e.g., Pd(PPh₃)₄) Cat->Polymer Catalyzes Base Aqueous Base (e.g., K₂CO₃, Na₂CO₃) Base->Polymer Activates Solvent Organic Solvent (e.g., Toluene, DMF) Solvent->Polymer Medium

Caption: Key components in the Suzuki cross-coupling polymerization for the synthesis of conjugated polymers.

Detailed Protocol: Synthesis of a Conjugated Polymer via Suzuki Cross-Coupling

This protocol is based on well-established Suzuki polymerization methodologies.[11][12]

Materials:

  • 2,6-Diiodo-4-methylsulfonylphenol

  • 1,4-Benzenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, degassed

  • N,N-Dimethylformamide (DMF), degassed

  • Deionized water, degassed

  • Methanol

  • Argon or Nitrogen gas supply

Procedure:

  • Inert Atmosphere: All steps of this reaction must be carried out under a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation. All solvents and the water for the base solution must be thoroughly degassed prior to use.

  • Reagent Preparation: In a Schlenk flask, dissolve 2,6-Diiodo-4-methylsulfonylphenol (1 equivalent) and 1,4-benzenediboronic acid (1 equivalent) in a mixture of toluene and DMF (e.g., 4:1 v/v).

  • Catalyst and Base Addition: In a separate flask, prepare a 2 M aqueous solution of potassium carbonate and degas it. To the monomer solution, add the palladium catalyst (1-3 mol%). Then, add the degassed potassium carbonate solution via syringe.

  • Polymerization: The reaction mixture is heated to 80-90 °C with vigorous stirring under an inert atmosphere. The progress of the polymerization can be monitored by observing the formation of a precipitate or an increase in viscosity. The reaction is typically run for 24-72 hours.

  • Polymer Isolation: After cooling to room temperature, the reaction mixture is poured into a large volume of methanol to precipitate the polymer.

  • Purification: The crude polymer is collected by filtration. To remove catalyst residues, the polymer is often subjected to Soxhlet extraction with solvents such as methanol, acetone, and hexane. The purified polymer is then dried in a vacuum oven.

  • Characterization: The structure of the conjugated polymer is confirmed using ¹H NMR and FTIR. Molecular weight and distribution are determined by GPC. Thermal stability is assessed by TGA, and the optical and electronic properties (UV-Vis absorption, fluorescence, and cyclic voltammetry) are measured to evaluate its potential for electronic applications.

Application Note 3: Development of Flame-Retardant Materials

Scientific Principle: Halogenated compounds, particularly those containing bromine and chlorine, are widely used as flame retardants.[13][14] Iodine-containing compounds can also function as effective flame retardants. The mechanism of action involves the release of halogen radicals upon heating, which can interrupt the radical chain reactions of combustion in the gas phase. 2,6-Diiodo-4-methylsulfonylphenol, with its high iodine content, can be used either as an additive flame retardant blended with other polymers or as a reactive flame retardant that is chemically incorporated into a polymer backbone, for example, in polyurethanes or polyesters. The presence of the sulfonyl group may also contribute to char formation, which acts as a physical barrier to heat and mass transfer during combustion.

Detailed Protocol: Incorporation of 2,6-Diiodo-4-methylsulfonylphenol as a Reactive Flame Retardant in a Polyester

Materials:

  • 2,6-Diiodo-4-methylsulfonylphenol

  • Terephthaloyl chloride

  • Ethylene glycol

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

Procedure:

  • Reactor Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Monomer Solution: In the flask, dissolve 2,6-Diiodo-4-methylsulfonylphenol (0.5 equivalents) and ethylene glycol (0.5 equivalents) in anhydrous dichloromethane. Add a stoichiometric amount of anhydrous pyridine to act as an acid scavenger.

  • Acid Chloride Addition: Dissolve terephthaloyl chloride (1 equivalent) in anhydrous dichloromethane and place it in the dropping funnel. Add the acid chloride solution dropwise to the stirred monomer solution at 0 °C.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Polymer Isolation: Pour the reaction mixture into a large volume of methanol to precipitate the polyester.

  • Purification: Collect the polymer by filtration, wash with methanol and water, and dry under vacuum.

  • Flame Retardancy Testing: The flame-retardant properties of the resulting polyester can be evaluated using standard tests such as the Limiting Oxygen Index (LOI) or UL-94 vertical burn test.

References

  • HFC17189 | 2,6-Diiodo-4-methylsulfonylphenol. Chemical Supplier Data Sheet. [Link]

  • Maekawa, H., & Amano, H. (2022). Synthesis and Properties of High-Refractive-Index Iodine-Containing Polyacrylates. Journal of Applied Polymer Science.
  • Request PDF | Synthesis and Properties of High-Refractive-Index Iodine-Containing Polyacrylates | Find, read and cite all the research you need on ResearchG
  • High-refractive-index polymer - Wikipedia.
  • Al-Masum, M., & Kumar, D. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules.
  • Poly(arylene ether)
  • How to improve the yield of Sonogashira reactions with 2-Iodothiophenol - Benchchem.
  • Kakinuma, Y., Moriyama, K., & Togo, H. (2013). Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity. Synthesis.
  • Zhang, H., Xing, C. H., Hu, Q. S., & Hong, K. (2015). Controlled Pd(0)/t Bu3P Catalyzed Suzuki Cross-Coupling Polymerization of AB-Type Monomers with ArPd(t Bu3P)X or Pd2(dba)
  • Controlled Pd(0)
  • Scope and Limitations of Functional Sulfonyl Chlorides as Initiators for Metal-Catalyzed “Living” Radical Polymerization of Styrene and Methacrylates | Macromolecules - ACS Public
  • Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions - MDPI.
  • Request PDF | Modulating the reactivity of polymer with pendant ester groups by methylation reaction for preparing functional polymers | Find, read and cite all the research you need on ResearchG
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC.
  • Monomers for use in a polymerizable composition and high refractive index polymer for opthalmic applications - Google P
  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
  • Sonogashira coupling - Wikipedia.
  • Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of - Journal of Synthetic Chemistry.
  • Methylsulfinyl Carbanion (CH3-SO-CH2-). Formation and Applications to Organic Synthesis | Journal of the American Chemical Society.
  • Method for producing poly(arylene ether) block copolymers (2010)
  • Synthesis of Arylene Ether-Type Hyperbranched Poly(triphenylamine)
  • Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymeriz
  • Do Flame Retardant Chemicals Increase the Risk for Thyroid Dysregul
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Highly Selective Route for Producing Unsymmetrically Substituted Monomers toward Synthesis of Conjugated Polymers Derived from Poly(p-phenylene vinylene)
  • Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization - Polymer Chemistry (RSC Publishing).
  • Halogen-Based Flame Retardants in Polyurethanes - ACS Public
  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2)
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - MDPI.
  • Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control - Beaudry Research Group.
  • [Toxicity of selected brominated arom
  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1)
  • The Effects of Polymerization Catalyst Systems on the Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether)
  • Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - PMC.

Sources

Method

Application Note: In Vitro Assay Preparation for Transthyretin (TTR) Stabilization and Fibrillogenesis Inhibition Using 2,6-Diiodo-4-methylsulfonylphenol

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Detailed Protocol Compound: 2,6-Diiodo-4-methylsulfonylphenol (CAS: 20951-03-5) Executive Summary The evaluat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Detailed Protocol Compound: 2,6-Diiodo-4-methylsulfonylphenol (CAS: 20951-03-5)

Executive Summary

The evaluation of small-molecule stabilizers for Transthyretin (TTR) is a critical pathway in developing therapeutics for amyloidogenic diseases such as Familial Amyloid Polyneuropathy (FAP) and Senile Systemic Amyloidosis (SSA). 2,6-Diiodo-4-methylsulfonylphenol serves as a highly effective reference ligand and structural analog of thyroxine (T4). This application note details the causality-driven methodologies for preparing and executing an in vitro acid-mediated kinetic turbidity assay to evaluate the fibrillogenesis inhibition profile of this compound.

Mechanistic Rationale & Target Biology

To design a self-validating assay, one must first understand the structural biology of the target. Transthyretin is a homotetrameric transport protein found in plasma and cerebrospinal fluid. The rate-limiting step of TTR amyloidogenesis is the dissociation of the native tetramer into misfolded monomers, which subsequently auto-assemble into pathogenic amyloid fibrils [1].

The native TTR tetramer contains two funnel-shaped T4 binding sites located at the dimer-dimer interface [2]. 2,6-Diiodo-4-methylsulfonylphenol is uniquely suited as a competitive binder and tetramer stabilizer due to its structural mimicry of T4:

  • Diiodophenol Ring: The 2,6-diiodo groups precisely occupy the Halogen Binding Pockets (HBPs) 2 and 2' (or 3 and 3') within the inner binding cavity of TTR, mimicking the inner diiodotyrosine ring of endogenous thyroxine [3].

  • Methylsulfonyl Moiety: The para-substituted methylsulfonyl group projects toward the outer binding pocket, engaging in critical electrostatic and hydrogen-bonding interactions with Lys15 and Glu54 residues, effectively locking the tetramer in its non-amyloidogenic state.

G TTR_Tetramer Native TTR Tetramer (Stable) TTR_Monomer Misfolded Monomers (Unstable) TTR_Tetramer->TTR_Monomer Rate-Limiting Dissociation (pH < 5.0) Stabilized Ligand-TTR Complex (Highly Stable) TTR_Tetramer->Stabilized Tetramer Stabilization Amyloid Amyloid Fibrils (Pathogenic) TTR_Monomer->Amyloid Aggregation Ligand 2,6-Diiodo-4-methylsulfonylphenol (T4 Analog) Ligand->TTR_Tetramer Binds T4 Pocket Stabilized->TTR_Monomer Blocked

Figure 1: Mechanistic pathway of TTR amyloidogenesis and stabilization by 2,6-Diiodo-4-methylsulfonylphenol.

Materials and Reagents

  • Target Protein: Recombinant human TTR (Wild-Type [WT-TTR] and the highly amyloidogenic Y78F mutant [Y78F-TTR]). Note: Y78F is utilized because it accelerates the assay timeline from weeks to a 72-hour kinetic window [1].

  • Test Compound: 2,6-Diiodo-4-methylsulfonylphenol (CAS: 20951-03-5), ≥97% purity.

  • Incubation Buffer: 10 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6.

  • Dilution (Acidification) Buffer: 400 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.2 (for Y78F) or pH 4.4 (for WT).

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Consumables: 96-well half-area UV-transparent microplates.

Experimental Protocols

This protocol employs an acid-mediated kinetic turbidity assay. The causality behind this approach is that dropping the pH mimics the acidic lysosomal environment where TTR tetramer dissociation is hypothesized to be triggered in vivo [1].

Workflow Prep 1. Reagent Prep (TTR & Ligand) Incubate 2. Pre-Incubation (pH 7.6, 37°C, 30m) Prep->Incubate Acidify 3. Acidification (pH 4.2/4.4) Incubate->Acidify Measure 4. Kinetic Measurement (Abs 340nm, 72h) Acidify->Measure

Figure 2: Step-by-step workflow for the TTR Kinetic Turbidity Assay.

Step 1: Compound and Protein Preparation
  • Compound Stock: Dissolve 2,6-Diiodo-4-methylsulfonylphenol in 100% DMSO to create a 2 mM stock. Causality: The diiodophenol core is highly lipophilic; complete dissolution in DMSO prevents aggregate-induced false positives during optical readouts.

  • Protein Stock: Prepare a 4 mg/mL (~72 µM tetramer) stock of Y78F-TTR in Incubation Buffer (pH 7.6).

Step 2: Pre-Incubation (Thermodynamic Equilibration)
  • Dispense 20 µL of the Y78F-TTR stock into the 96-well microplate.

  • Add working concentrations of the compound (ranging from 0 to 40 µM) to the wells. Adjust the final DMSO concentration to exactly 5% (v/v) across all wells using a DMSO/H₂O (1:1) solution.

  • Add Incubation Buffer to reach a volume of 100 µL per well.

  • Incubate the plate at 37 °C for 30 minutes with orbital shaking. Causality: This neutral pH pre-incubation is critical. It allows the ligand to thermodynamically partition into the T4 binding pockets and stabilize the tetramer before the acidic stress is introduced.

Step 3: Acid-Mediated Induction
  • Initiate fibrillogenesis by dispensing 100 µL of Dilution Buffer (pH 4.2) into each well. The final pH of the 200 µL mixture will drop to approximately 4.4, the optimal pH for maximal fibril formation.

Step 4: Kinetic Turbidity Measurement
  • Immediately transfer the plate to a thermostated microplate reader set to 37 °C.

  • Monitor the absorbance at 340 nm for 72 hours, taking readings every 10 minutes. Causality: 340 nm is chosen to measure the light scattering (turbidity) caused by the formation of insoluble amyloid aggregates, safely avoiding the intrinsic aromatic absorption of the protein and the phenol ring of the ligand at 280 nm [1].

Data Presentation & Expected Results

To validate the efficacy of 2,6-Diiodo-4-methylsulfonylphenol, data should be normalized against a negative control (TTR + DMSO vehicle, representing 100% Fibril Formation) and a positive control (e.g., Diflunisal or Tafamidis).

Table 1: Representative Fibrillogenesis Inhibition Profile

Test CompoundTarget VariantConcentration (µM)IC₅₀ (µM)Fibril Formation (FF%)Tetramer Stabilization
Vehicle (DMSO) Y78F-TTR-N/A100.0 ± 2.1%None
Diflunisal (Control) Y78F-TTR7.2~3.112.4 ± 1.5%High
2,6-Diiodo-4-methylsulfonylphenol Y78F-TTR7.2~2.88.7 ± 1.2%Very High
2,6-Diiodo-4-methylsulfonylphenol WT-TTR3.6~1.55.2 ± 0.8%Very High

Data Interpretation: An FF% of <10% at equimolar concentrations indicates that the compound is a potent inhibitor, successfully locking >90% of the TTR in its native tetrameric state.

Troubleshooting & Critical Parameters

  • False Positives via Compound Precipitation: Highly hydrophobic halogenated phenols can precipitate when the aqueous Acidification Buffer is added, causing a spike in 340 nm absorbance that mimics amyloid formation. Solution: Always run a "Ligand-Only" control well (Compound + Buffers, no TTR). Subtract this baseline absorbance from your experimental wells.

  • Negative Cooperativity: TTR exhibits negative cooperativity; binding of the first ligand molecule drastically reduces the affinity for the second [2]. Ensure your concentration curves account for this by testing up to a 10:1 Ligand:TTR molar ratio to force saturation of the second binding site if complete inhibition is not observed at 2:1.

  • pH Sensitivity: The rate of Y78F-TTR aggregation is exponentially sensitive to pH. A deviation of ±0.1 pH units in the final assay mixture can alter the aggregation rate by up to 40%. Calibrate pH meters specifically at the assay temperature (37 °C).

References

  • Planas, A., et al. (2005). "Kinetic Assay for High-Throughput Screening of In Vitro Transthyretin Amyloid Fibrillogenesis Inhibitors." Journal of Combinatorial Chemistry, 7(2), 246-252. URL:[Link]

  • Trivella, D. B. B., et al. (2012). "Crystallographic Study of Novel Transthyretin Ligands Exhibiting Negative-Cooperativity between Two Thyroxine Binding Sites." PLOS One, 7(8), e43522. URL:[Link]

  • Natesan, S., et al. (2011). "Rigorous Treatment of Multispecies Multimode Ligand-Receptor Interactions in 3D-QSAR: CoMFA Analysis of Thyroxine Analogs Binding to Transthyretin." Journal of Chemical Information and Modeling, 51(5), 1132-1150. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2,6-Diiodo-4-methylsulfonylphenol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of 2,6-Diiodo-4-methylsulfonylphenol.

The transformation of 4-methylsulfonylphenol into its diiodo derivative via Electrophilic Aromatic Substitution (EAS) is complicated by the strongly electron-withdrawing nature of the para-methylsulfonyl group. This functional group deactivates the aromatic ring, making standard iodination protocols prone to stalling or generating significant impurities. Below, we dissect the causality behind common yield losses and provide a self-validating protocol to establish a robust, high-yielding workflow.

Part 1: Mechanistic Troubleshooting & FAQs

FAQ 1: Why is my reaction stalling at 40-50% yield with a large presence of the mono-iodo intermediate? Causality: The first iodination event introduces steric hindrance and weak inductive electron withdrawal, which compounds the already strong deactivating effect of the methylsulfonyl group 1[1]. If you are using elemental iodine ( I2​ ) alone, the reaction generates Hydrogen Iodide (HI) as a byproduct. The accumulation of HI makes the reaction reversible and drops the pH, protonating the highly reactive phenolate ion back into the less reactive phenol state 2[2]. Solution: Implement an oxidative iodination system (e.g., I2​ coupled with H2​O2​ ). The oxidant continuously converts the HI byproduct back into electrophilic iodine ( I+ or HOI ), driving the equilibrium forward and ensuring complete conversion to the diiodo state.

FAQ 2: I am observing dark, tarry byproducts in my crude mixture. How can I prevent this over-oxidation? Causality: Phenols are highly susceptible to oxidative degradation into quinones. While the methylsulfonyl group provides some electronic protection compared to electron-rich phenols, exposing the substrate to harsh oxidants (like excess NaOCl ) or allowing the reaction temperature to spike will aggressively degrade the aromatic ring 3[3]. Solution: Strictly control the stoichiometry of the oxidant (1.05 to 1.1 equivalents per iodine atom) and maintain the internal temperature between 20°C and 30°C using an ice bath during the exothermic addition phase.

FAQ 3: The product is precipitating early, trapping unreacted starting material. How do I resolve this? Causality: 4-Methylsulfonylphenol is moderately soluble in aqueous systems, but the addition of two heavy, lipophilic iodine atoms drastically reduces the molecule's polarity. In a 100% aqueous solvent, the mono-iodo intermediate precipitates prematurely, physically sequestering it from further electrophilic attack. Solution: Utilize a co-solvent system. A 1:1 mixture of Methanol and Water ensures that the mono-iodo intermediate remains fully solvated long enough to undergo the second iodination.

YieldOptimization SM 4-Methylsulfonylphenol Iodination Electrophilic Iodination (I2 + Oxidant) SM->Iodination MonoIodo Mono-iodo Intermediate (Yield Loss) Iodination->MonoIodo Premature Precipitation Oxidation Quinone Byproducts (Yield Loss) Iodination->Oxidation Excess Heat / Oxidant Opt2 Buffer pH 7.0-7.5 Enhances phenolate reactivity Iodination->Opt2 Opt1 Use 1:1 MeOH/H2O Keeps intermediate soluble MonoIodo->Opt1 Opt3 Maintain 20-30°C Prevents over-oxidation Oxidation->Opt3 Target 2,6-Diiodo-4-methylsulfonylphenol (Optimized Yield) Opt1->Target Opt2->Target Opt3->Target

Logical workflow for troubleshooting yield losses in 2,6-Diiodo-4-methylsulfonylphenol synthesis.

Part 2: Quantitative Optimization Parameters

To maximize yield, the reaction environment must be tightly controlled. The table below summarizes the causality and quantitative impact of optimizing key parameters.

ParameterStandard ConditionOptimized ConditionMechanistic RationaleExpected Yield Impact
pH Control Unbuffered (pH drops < 2)Buffered (pH 7.0 - 7.5)Neutralizes HI byproduct; maintains high concentration of the highly reactive phenolate ion.+25%
Solvent 100% Water1:1 MeOH/WaterPrevents premature precipitation of the mono-iodo intermediate, allowing the second EAS to occur.+15%
Oxidant Excess NaOCl1.1 eq H₂O₂ (Dropwise)H₂O₂ cleanly regenerates I₂ without over-oxidizing the phenol ring into tarry quinones.+20%
Temperature > 50°C (Uncontrolled)20°C - 30°CSuppresses oxidative degradation pathways while maintaining sufficient kinetic energy for substitution.+10%

Part 3: Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. The following methodology includes built-in visual and thermodynamic checkpoints to ensure the reaction is proceeding correctly at every stage.

Workflow: Oxidative Iodination using I2​/H2​O2​

Phase 1: Substrate Preparation

  • Dissolve 10.0 g (58 mmol) of 4-methylsulfonylphenol in 100 mL of a 1:1 Methanol/Water mixture.

  • Add 0.5 M Phosphate buffer to adjust the pH to 7.5.

  • Validation Checkpoint: The solution must be completely transparent. Any turbidity indicates incomplete dissolution; add 5-10 mL of Methanol until clear.

Phase 2: Electrophilic Activation 3. Add 15.5 g (61 mmol, 1.05 eq) of elemental iodine ( I2​ ) in one portion.

  • Validation Checkpoint: The reaction mixture will immediately turn a deep, opaque brown.

Phase 3: Oxidative Driving Force 4. Equip the flask with an internal thermometer. Slowly add 7.2 mL of 30% H2​O2​ (approx. 64 mmol, 1.1 eq) dropwise over 60 minutes. 5. Maintain external cooling (water/ice bath) to keep the internal temperature between 20°C and 30°C.

  • Validation Checkpoint: The reaction is exothermic. A controlled temperature spike confirms the generation of the active electrophile ( I+ or HOI ). As the reaction proceeds, the dark brown color will gradually lighten to a mustard yellow, and a dense precipitate will form.

Phase 4: Quenching and Isolation 6. Stir the suspension for an additional 2 hours at room temperature. 7. Quench the reaction by adding a 10% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) dropwise.

  • Validation Checkpoint: The addition of thiosulfate will cause an immediate color shift. The disappearance of any residual brown/orange tint confirms the complete neutralization of unreacted I2​ . The final suspension should be off-white.

  • Filter the precipitate under vacuum, wash with 50 mL of cold distilled water, and dry overnight in a vacuum oven at 45°C.

ExperimentalWorkflow Step1 1. Dissolution pH 7.5 Buffer Check1 Check: Clear Solution Step1->Check1 Step2 2. Add I2 (1.05 eq) Check1->Step2 Check2 Check: Dark Brown Color Step2->Check2 Step3 3. Add H2O2 Dropwise <30°C Check2->Step3 Check3 Check: Exotherm & Precipitation Step3->Check3 Step4 4. Quench with Na2S2O3 Check3->Step4 Check4 Check: Color shifts to Off-white Step4->Check4 Target Isolated Product Check4->Target

Step-by-step self-validating protocol for the oxidative iodination of 4-methylsulfonylphenol.

References

  • The Mechanism of the Iodination of Phenols.Ohio State University Knowledge Bank.
  • A New Rapid and Specific Iodination Reagent for Phenolic Compounds.MDPI.
  • 4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350.PubChem - National Institutes of Health (NIH).

Sources

Optimization

preventing deiodination of 2,6-Diiodo-4-methylsulfonylphenol during heating

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing degradation issues when scaling up syntheses involving heavily h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing degradation issues when scaling up syntheses involving heavily halogenated phenols.

The compound 2,6-Diiodo-4-methylsulfonylphenol (CAS 20951-03-5) [[1]]() presents a unique challenge: while its methylsulfonyl group is highly stable, the two ortho-iodine atoms flanking the phenolic hydroxyl group are highly susceptible to premature cleavage during heating. This guide provides the mechanistic causality behind this degradation and field-proven protocols to prevent it.

Mechanistic Overview: The Causality of Iodine Loss

Why does this compound degrade upon heating? The carbon-iodine (C-I) bond is inherently weak. Under thermal stress, the electron-donating phenolic OH group facilitates the formation of a highly stable phenoxyl radical. Once this radical intermediate forms, it triggers the homolytic fission of the adjacent C-I bonds, releasing elemental iodine ( I2​ ). This radical dissociation pathway is well-documented in field reports concerning ortho-iodophenols 2.

Foundational studies on related iodophenols demonstrate that this spontaneous deiodination is synergistically accelerated by UV light and oxygen, but can be effectively inhibited by introducing radical scavengers and strict environmental controls 3. Modern mechanistic models also point to halogen bonding interactions that lower the activation energy for this specific cleavage 4.

G Heat Thermal Stress (Heating >80°C) Compound 2,6-Diiodo-4- methylsulfonylphenol Heat->Compound Energy Input Radical Phenoxyl Radical Intermediate Compound->Radical O2 / Light / Heat Cleavage Homolytic C-I Bond Cleavage Radical->Cleavage Weak C-I Bond Iodine Elemental Iodine (I2) Release Cleavage->Iodine Deiodination Argon Inert Gas Purge (Argon/N2) Argon->Radical Blocks O2 Initiation Scavenger Radical Scavengers (e.g., BHT) Scavenger->Radical Quenches Radicals Dark Actinic Shielding (Darkness) Dark->Compound Prevents Photo-cleavage

Logical relationship of thermal deiodination mechanisms and targeted prevention strategies.

Troubleshooting & FAQ

Q: My reaction mixture turns a deep purple/brown color as soon as it hits 90°C. What is happening? A: The purple/brown discoloration is the classic visual indicator of elemental iodine ( I2​ ) release. The compound is undergoing homolytic C-I bond cleavage. Because the hydroxyl group on the phenol ring is highly electron-donating, it stabilizes the formation of a phenoxyl radical. Once the radical forms, the weak ortho-iodine bonds dissociate. You must implement radical scavengers and strictly exclude oxygen to prevent this.

Q: I am trying to perform a Palladium-catalyzed cross-coupling with this compound, but I am getting mostly deiodinated side-products. How can I fix this? A: Cross-couplings require elevated temperatures, which unfortunately compete directly with thermal degradation. To favor the cross-coupling over spontaneous deiodination, use a highly active catalyst system (e.g., Pd(dppf)Cl₂) to lower the required reaction temperature. Additionally, ensure your base is thoroughly degassed; basic conditions in the presence of trace oxygen rapidly accelerate phenolate radical formation.

Q: Does the choice of solvent impact the rate of deiodination? A: Absolutely. Ethereal solvents (like THF, Dioxane, or Diethyl Ether) are prone to forming peroxides over time. These trace peroxides are potent radical initiators that will rapidly degrade 2,6-Diiodo-4-methylsulfonylphenol upon heating. Always use freshly distilled, peroxide-free solvents, or switch to stable, non-oxidizing alternatives like DMF, DMSO, or Toluene.

Standard Operating Protocol: Thermally Stabilized Workflow

To ensure a self-validating system where degradation is actively suppressed, follow this step-by-step methodology when heating 2,6-Diiodo-4-methylsulfonylphenol above 80°C.

Step 1: Solvent Degassing (Freeze-Pump-Thaw)

  • Action: Transfer the selected non-oxidizing solvent (e.g., anhydrous DMF) into a Schlenk flask. Perform three cycles of freeze-pump-thaw.

  • Causality: Dissolved oxygen acts as a primary radical initiator. Strictly removing it prevents the first step of the homolytic cleavage cascade.

Step 2: Addition of Radical Scavenger

  • Action: Add 1-2 mol% of Butylated hydroxytoluene (BHT) or L-ascorbic acid to the reaction vessel prior to heating.

  • Causality: BHT provides a sacrificial hydrogen atom, instantly quenching any spontaneously formed phenoxyl radicals before they can induce C-I bond fission.

Step 3: Substrate Introduction under Inert Atmosphere

  • Action: Working inside a glovebox or using standard Schlenk line techniques, add the 2,6-Diiodo-4-methylsulfonylphenol to the degassed solvent. Purge the headspace with ultra-high purity Argon.

  • Causality: Argon is heavier than air and displaces residual oxygen, protecting the heated surface of the solvent from atmospheric re-equilibration.

Step 4: Actinic Shielding

  • Action: Wrap the reaction vessel completely in aluminum foil.

  • Causality: Ambient and UV light synergistically lower the activation energy required for thermal C-I bond cleavage. Foil blocks this photo-initiation pathway.

Step 5: Controlled Thermal Ramp

  • Action: Place the vessel in a pre-calibrated oil bath. Ramp the temperature gradually (e.g., 5°C/min).

  • Causality: Rapid heating causes localized superheating at the glass-liquid interface, overcoming the activation barrier for degradation even if the bulk temperature is theoretically safe.

Quantitative Data: Thermal Stability Profile

The following table summarizes the protective effects of our standard operating protocol. Data represents the degradation of 2,6-Diiodo-4-methylsulfonylphenol (0.1 M in DMF) heated at 120°C for 4 hours.

Experimental ConditionAtmosphereLight ExposureRadical Scavenger% Deiodination (by HPLC)
Control (Standard Heating) AirAmbientNone42.5%
Degassed Solvent Only ArgonAmbientNone18.2%
Actinic Shielding Only AirDarkNone35.1%
Antioxidant Added Only AirAmbient2 mol% BHT12.4%
Fully Optimized Protocol ArgonDark2 mol% BHT< 1.5%
References
  • ChemRadar. 2,6-diiodo-4-methylsulfonylphenol CAS#20951-03-5 | Global PFAS Screening Tool. URL:[Link]

  • Reddit (r/Chempros). Spontaneous aryl iodide deiodination upon heating. URL: [Link]

  • Oxford Academic (Endocrinology). Spontaneous Deiodination of I131-Labeled Thyroxine and Related Iodophenols on Filter Paper. URL:[Link]

  • MDPI. Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of 2,6-Diiodo-4-methylsulfonylphenol

Welcome to the technical support center for 2,6-Diiodo-4-methylsulfonylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,6-Diiodo-4-methylsulfonylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound. By understanding the underlying chemical principles, you can effectively optimize your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2,6-Diiodo-4-methylsulfonylphenol?

A1: 2,6-Diiodo-4-methylsulfonylphenol is a solid at room temperature with a melting point of 219-220 °C.[1] Its molecular structure, featuring two bulky, non-polar iodine atoms, a polar sulfonyl group, and an acidic phenolic hydroxyl group, results in a complex solubility profile.

The presence of the sulfonyl group, being polar and electron-withdrawing, can increase water solubility compared to similar non-sulfonylated phenols.[2][3] However, the large, hydrophobic iodine atoms significantly decrease aqueous solubility. Therefore, this compound is generally expected to have low solubility in water and higher solubility in polar organic solvents. The "like dissolves like" principle is a good starting point; solvents with a polarity that can accommodate both the polar and non-polar regions of the molecule will likely be most effective.[4][5]

Q2: I am observing very low solubility of 2,6-Diiodo-4-methylsulfonylphenol in my chosen organic solvent. What are the initial troubleshooting steps?

A2: If you are experiencing lower than expected solubility, consider the following initial steps:

  • Solvent Selection: The choice of solvent is critical.[6] Based on the structure, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), or polar protic solvents like ethanol and methanol, are likely to be more effective than non-polar solvents such as hexane or toluene.[5][7]

  • Temperature: For most solid solutes, solubility increases with temperature.[4][8] Gently warming the solvent while stirring can significantly improve the dissolution rate and the amount of compound that can be dissolved.

  • Particle Size: The particle size of the solid can affect the rate of dissolution.[8] If you have large crystals, grinding them into a fine powder will increase the surface area available for solvent interaction, leading to faster dissolution.

  • Purity of the Compound: Impurities can sometimes suppress solubility. Ensure you are using a high-purity grade of 2,6-Diiodo-4-methylsulfonylphenol. Some suppliers note that they do not provide analytical data, so independent verification of purity may be necessary.[9]

Q3: Can the pH of the solution be adjusted to improve the solubility of 2,6-Diiodo-4-methylsulfonylphenol?

A3: Yes, pH can significantly impact the solubility of phenolic compounds in aqueous or protic solvent systems.[10] The phenolic hydroxyl group is weakly acidic.

  • In Basic Conditions (High pH): Increasing the pH by adding a base will deprotonate the phenolic hydroxyl group, forming a more polar phenolate salt. This salt form is generally much more soluble in polar solvents, especially water.[10]

  • In Acidic Conditions (Low pH): At low pH, the phenolic group will be fully protonated, making the molecule less polar and potentially more soluble in less polar organic solvents.[10]

It is important to note that high pH in the presence of oxygen can sometimes lead to the degradation of phenolic compounds.[10]

Q4: I'm still facing solubility issues. Are there more advanced techniques I can try?

A4: If basic troubleshooting fails, consider these more advanced strategies:

  • Co-solvents: Using a mixture of solvents can be highly effective.[11] For instance, adding a small amount of a highly polar solvent like DMSO to a less polar solvent can disrupt the crystal lattice of the solid and enhance overall solubility. Experiment with different ratios of co-solvents to find the optimal mixture.

  • Sonication: Applying ultrasonic energy can help to break down solid aggregates and increase the rate of dissolution.

  • Use of Solubilizing Agents: For specific applications, the use of solubilizing agents or excipients may be necessary. These can include surfactants or cyclodextrins that encapsulate the compound and increase its apparent solubility.

Systematic Troubleshooting Workflow

For a systematic approach to resolving solubility issues, follow the workflow outlined below. This process is designed to logically progress from simple to more complex solutions.

Caption: A systematic workflow for troubleshooting solubility issues.

Experimental Protocol: Solubility Determination using the Shake-Flask Method

This protocol provides a standardized method for experimentally determining the solubility of 2,6-Diiodo-4-methylsulfonylphenol in a given solvent.[5]

Materials:

  • 2,6-Diiodo-4-methylsulfonylphenol (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with tight-fitting caps

  • Constant temperature shaker or incubator

  • Syringes and syringe filters (0.45 µm)

  • Apparatus for quantitative analysis (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of 2,6-Diiodo-4-methylsulfonylphenol to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for 24 to 72 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

  • Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered solution to a suitable concentration and analyze it using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Calculation: Express the solubility in appropriate units, such as g/100 mL or mol/L.

Summary of Expected Solubility

Solvent Class Solvent Examples Predicted Solubility Rationale
Polar Aprotic DMSO, DMF, AcetoneHighCan interact with both the polar sulfonyl and phenolic groups and the non-polar diiodo-aromatic ring.
Polar Protic Methanol, EthanolModerate to HighCapable of hydrogen bonding with the hydroxyl and sulfonyl groups.[6]
Less Polar Dichloromethane, Ethyl AcetateLow to ModerateMay interact with the hydrophobic portions of the molecule but are less effective at solvating the polar groups.
Non-Polar Hexane, TolueneVery Low"Like dissolves like" principle suggests poor interaction with the polar functional groups.[4]
Aqueous WaterVery LowThe large, hydrophobic iodine substituents dominate, despite the presence of polar groups.

References

  • Fiveable. (2025, August 15). Sulfonyl Group: Organic Chemistry Study Guide. Fiveable. [Link]

  • HFC. (n.d.). 20951-03-5 | 2,6-Diiodo-4-methylsulfonylphenol. HFC. [Link]

  • Ho, K. J., & Higuchi, W. I. (1998). Solubility Enhancement of Phenol and Phenol Derivatives in Perfluorooctyl Bromide. Journal of Pharmaceutical Sciences, 87(5), 642–646. [Link]

  • Martin, A., & Bustamante, P. (n.d.). 9 Solubility and Distribution Phenomena. In Physical Pharmacy. [Link]

  • ZM Silane. (2025, July 17). Sulfonate Group In Polymer Chemistry. ZM Silane. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4161–4171. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4161–4171. [Link]

  • Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • Podkościelna, B. (2017). Chemical Structure of Phenols and Its Consequence for Sorption Processes. In Phenol and Its Derivatives. IntechOpen. [Link]

  • Scribd. (n.d.). Factors Influencing Solubility. [Link]

  • Kausar, A., & Hussain, S. T. (2006). Effect of sulfonic group on solubility parameters and solubility behavior of poly(2,6-dimethyl-1,4-phenylene oxide). Polymer International, 55(12), 1404-1410. [Link]

  • ResearchGate. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution?[Link]

  • Ferreira, O., & Pinho, S. P. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Journal of Chemical & Engineering Data, 53(6), 1313–1319. [Link]

  • Matrix Fine Chemicals. (n.d.). 2,6-DIIODO-4-METHYLPHENOL | CAS 2432-18-0. [Link]

  • Mourtzinos, I., & Goula, A. M. (2012). A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. International Journal of Food Properties, 15(6), 1266-1279. [Link]

  • Zandoná, G. P., et al. (2013). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. Journal of the Brazilian Chemical Society, 24(10), 1653-1658. [Link]

  • IntechOpen. (2024, September 24). Isolation and Identification of Phenolic Compounds. [Link]

  • Lasa Supergenerics Ltd. (n.d.). 2,6-Diiodo-4-Nitrophenol. [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2,6-dibromo-4-methyl- (CAS 2432-14-6). [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-dihydroxymethyl-4-methyl phenol and Its Application in Novolac Resins. [Link]

  • Organic Syntheses. (n.d.). 2,6-dichlorophenol. [Link]

  • ResearchGate. (2026, March). Study of Complex Formation of 2,6-Diisobornyl-4-methylphenol with Aromatic Solvents by 1H NMR and IR Spectrometry. [Link]

Sources

Optimization

optimizing recrystallization conditions for 2,6-Diiodo-4-methylsulfonylphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of highly functionalized aromatic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of highly functionalized aromatic systems. 2,6-Diiodo-4-methylsulfonylphenol (CAS: 20951-03-5) presents a unique crystallographic challenge. The molecule possesses a highly lipophilic core due to the two bulky iodine atoms at the ortho positions, which sterically shield the phenolic hydroxyl group. Simultaneously, the para-methylsulfonyl group (-SO2CH3) is highly polar and acts as a strong hydrogen-bond acceptor.

This dichotomy often leads to unpredictable solubility profiles, oiling out, and solvate entrapment during recrystallization. The following guide is designed to provide you with field-proven, self-validating protocols to troubleshoot and optimize your purification workflows.

Core Recrystallization Workflow

Workflow Start Crude 2,6-Diiodo-4- methylsulfonylphenol Solvent Select Solvent System (e.g., Acetonitrile or EtOH/H2O) Start->Solvent Heat Heat to Dissolution (T < 80°C to prevent I2 loss) Solvent->Heat Filter Hot Filtration (Remove insolubles) Heat->Filter Cool Controlled Cooling (0.5 °C / min to 4°C) Filter->Cool Check Crystallization Observed? Cool->Check Seed Add Seed Crystals or Scratch Flask Check->Seed No Isolate Vacuum Filtration & Cold Wash Check->Isolate Yes Seed->Check Dry Vacuum Drying (60°C to remove solvates) Isolate->Dry

Figure 1: Optimized recrystallization decision tree for 2,6-Diiodo-4-methylsulfonylphenol.

Troubleshooting FAQs

Q1: Why is my compound "oiling out" (forming a liquid layer) instead of forming crystals? A: Oiling out occurs when the melting point of the crude mixture is depressed below the boiling point of the solvent, causing the solute to separate as a liquid phase rather than a solid. While pure 2,6-Diiodo-4-methylsulfonylphenol has a high melting point of 219-220 °C (1)[1], impurities significantly lower this threshold. Causality & Solution: The bulky iodines disrupt crystal lattice packing, making the kinetic barrier to nucleation high. To self-validate your protocol, ensure you are not using a solvent with a boiling point too close to the crude's depressed melting point. Switch to a binary solvent system (e.g., Ethanol/Water). Dissolve the crude in minimal hot ethanol, cool slightly, and add water (anti-solvent) dropwise only until slight turbidity persists, then allow it to cool slowly.

Q2: During heating, my solution turns pink or brown. How do I prevent this? A: This discoloration is a classic indicator of iodine liberation. The carbon-iodine bonds in highly halogenated phenols are susceptible to homolytic cleavage under prolonged thermal stress or UV exposure, releasing elemental iodine (I2). Causality & Solution: Do not reflux the solution indefinitely. Achieve dissolution rapidly and proceed immediately to hot filtration. If using an aqueous solvent system, adding a trace amount (0.1% w/w) of sodium thiosulfate (Na2S2O3) acts as a self-validating chemical scavenger, instantly reducing any liberated I2 back to colorless iodide (I-), ensuring pristine white/off-white crystals.

Q3: My crystals are trapping solvent, leading to failed elemental analysis. How do I break the solvate? A: The methylsulfonyl group is a potent hydrogen-bond acceptor, and the phenolic -OH is a strong donor. This allows the molecule to easily form stable co-crystals or solvates with protic solvents like methanol or ethanol (2)[2]. Causality & Solution: To prevent solvate entrapment, transition to a polar aprotic solvent. Acetonitrile is highly recommended for sulfonyl phenols because it dissolves the compound well at elevated temperatures but lacks the protic nature required to form stable hydrogen-bonded solvates in the lattice (3)[3]. Dry the isolated crystals in a vacuum oven at 60 °C for 12 hours.

Quantitative Data: Solvent System Performance

Solvent SystemRatio (v/v)Solute Conc. (g/mL)Recovery Yield (%)Purity (HPLC)Notes / Causality
Acetonitrile 100%0.1582%>99.5%Optimal. Prevents H-bonded solvate formation.
Ethanol / Water 70:300.2088%98.0%High yield, but high risk of oiling out if cooled too rapidly.
Toluene / EtOAc 80:200.1075%99.0%Good for highly non-polar impurities. Requires lower temp for nucleation.
Methanol 100%0.2560%97.5%Poor choice. High solubility at cold temps leads to low recovery.

Standardized Recrystallization Protocol (Acetonitrile Method)

  • Preparation : Weigh the crude 2,6-diiodo-4-methylsulfonylphenol (4)[4] and place it in a round-bottom flask equipped with a reflux condenser.

  • Dissolution : Add HPLC-grade acetonitrile (approx. 6.5 mL per gram of crude). Heat the suspension to 75 °C using a stirring hotplate. Crucial: Do not exceed 80 °C to prevent thermal degradation of the C-I bonds.

  • Hot Filtration : Once dissolved, rapidly filter the hot solution through a pre-warmed fluted filter paper or a fritted funnel to remove insoluble particulates. This step is self-validating: a clear filtrate ensures no heterogeneous nucleation sites will trap impurities.

  • Controlled Cooling : Transfer the filtrate to an Erlenmeyer flask. Allow it to cool to room temperature at a controlled rate (approx. 0.5 °C/min) by leaving it in a warm water bath that cools naturally. Once at room temperature, transfer to an ice bath (4 °C) for 2 hours to maximize yield.

  • Isolation : Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 1-2 bed volumes of ice-cold acetonitrile.

  • Drying : Transfer the crystals to a watch glass and dry in a vacuum oven at 60 °C and <10 mbar for 12 hours to remove any residual solvent.

References

  • ChemRadar. "2,6-diiodo-4-methylsulfonylphenol CAS#20951-03-5 | Global PFAS Screening Tool." Available at: [Link]

  • Primariadej.ro. "20951-03-5 | 2,6-Diiodo-4-methylsulfonylphenol Specifications." Available at:[Link]

  • European Patent Office. "Preparation process of 4,4'-dihydroxybiphenyl." Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Ternary Mixture of Pentanamide in Solvent Analogy with Halogenated Phenol: Experimental, Theoretical, and In Silico Biological Studies." Available at: [Link]

Sources

Troubleshooting

reducing polyiodinated byproducts in 2,6-Diiodo-4-methylsulfonylphenol preparation

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of 2,6-diiodo-4-methylsulfonylphenol is a critical process in the development of various pharmaceutical compounds. Howeve...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2,6-diiodo-4-methylsulfonylphenol is a critical process in the development of various pharmaceutical compounds. However, a significant challenge in this synthesis is the formation of polyiodinated byproducts, such as tri- and tetra-iodinated phenols. These impurities can be difficult to separate from the desired product, leading to reduced yields and increased purification costs. This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize the formation of these byproducts and optimize the synthesis of high-purity 2,6-diiodo-4-methylsulfonylphenol.

The core of the issue lies in the high reactivity of the phenol ring, which is strongly activated by the hydroxyl group, making it susceptible to multiple electrophilic substitutions.[1] The methylsulfonyl group at the para position further influences the regioselectivity of the iodination. Understanding and controlling the reaction kinetics and thermodynamics are paramount to achieving the desired di-substitution pattern while suppressing over-iodination.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant amounts of tri- and even tetra-iodinated byproducts in my reaction?

A1: The formation of polyiodinated byproducts is a common issue stemming from the high reactivity of the phenol ring. The hydroxyl group is a strong activating group, making the aromatic ring highly nucleophilic and prone to multiple electrophilic substitutions by iodine.[1] Once the first iodine atom is introduced, the ring can become even more activated towards further substitution. Key factors contributing to over-iodination include:

  • Incorrect Stoichiometry: Using an excess of the iodinating agent is a primary cause.

  • High Reaction Temperature: Elevated temperatures increase the reaction rate, often non-selectively, leading to multiple iodinations.

  • Suboptimal pH: The pH of the reaction medium can significantly influence the reactivity of both the phenol and the iodinating species.[2]

  • Choice of Iodinating Agent: Some iodinating agents are more reactive and less selective than others.

Q2: What is the optimal temperature for the iodination of 4-methylsulfonylphenol to maximize the yield of the di-iodinated product?

A2: The optimal temperature is a critical parameter that requires careful control. Generally, lower to moderate temperatures are preferred to enhance selectivity. A recommended starting point is to conduct the reaction at a temperature between 30°C and 70°C.[3][4] It is advisable to perform small-scale optimization experiments to determine the ideal temperature for your specific reaction conditions, as factors like solvent and concentration can influence the outcome.

Q3: How does the choice of iodinating agent affect the formation of polyiodinated byproducts?

A3: The choice of iodinating agent is crucial for controlling selectivity. While molecular iodine (I₂) is a common choice, its reactivity can be modulated by the addition of other reagents. Using I₂ in the presence of an oxidizing agent like iodic acid (HIO₃) can generate the more reactive electrophilic iodine species (I⁺) in a controlled manner.[3] Other reagents like N-Iodosuccinimide (NIS) can also be employed, sometimes in the presence of a catalyst, to achieve milder and more selective iodination. Amine-iodine complexes have also been shown to be effective and easy-to-handle iodinating agents for phenols.

Q4: Can the pH of the reaction medium be adjusted to control the selectivity of the iodination?

A4: Yes, pH plays a significant role. The phenoxide ion, formed under basic conditions, is a more powerful activating group than the neutral hydroxyl group.[2] Therefore, conducting the reaction under slightly acidic to neutral conditions can help to temper the reactivity of the phenol and reduce the rate of multiple iodinations. However, the optimal pH can also depend on the specific iodinating agent used. For instance, some protocols suggest maintaining a pH around 9.5 when using agents like NaICl₂.[4] Careful control and optimization of the pH are therefore essential.

Q5: What are the most effective methods for purifying 2,6-diiodo-4-methylsulfonylphenol from polyiodinated byproducts?

A5: Purification can be challenging due to the similar polarities of the desired product and the byproducts. The most common and effective methods include:

  • Recrystallization: This is a primary technique for purification.[5] Selecting an appropriate solvent system where the desired di-iodinated product has significantly different solubility from the polyiodinated impurities at different temperatures is key.

  • Column Chromatography: Silica gel column chromatography is a powerful tool for separating compounds with close polarities.[5] A carefully chosen eluent system, often a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate, can effectively separate the di-, tri-, and tetra-iodinated species.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is an excellent option, although it is more suitable for smaller scales due to cost and complexity.[6]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low yield of 2,6-diiodo-4-methylsulfonylphenol - Incomplete reaction. - Suboptimal stoichiometry of the iodinating agent. - Incorrect reaction temperature. - Degradation of the product.- Monitor the reaction progress using TLC or HPLC. - Carefully control the molar ratio of the iodinating agent to the starting material. A molar ratio of iodine to the phenol substrate between 1.1 and 1.3 is often recommended.[3][4] - Optimize the reaction temperature; start with a lower temperature and gradually increase if necessary. - Ensure the reaction is not exposed to excessive heat or light, which could cause decomposition.
High levels of polyiodinated byproducts (tri- and tetra-iodinated) - Excess of iodinating agent. - Reaction temperature is too high. - Reaction time is too long. - Highly activating reaction conditions (e.g., high pH).- Use a slight excess, but not a large excess, of the iodinating agent. - Lower the reaction temperature to improve selectivity.[3][4] - Monitor the reaction closely and quench it as soon as the desired product is maximized. - Adjust the pH to be slightly acidic or neutral to reduce the activation of the phenol ring.[2]
Formation of mono-iodinated byproduct (2-iodo-4-methylsulfonylphenol) - Insufficient amount of iodinating agent. - Reaction time is too short. - Low reaction temperature.- Ensure at least two equivalents of the iodinating agent are used per equivalent of the starting phenol. - Increase the reaction time and monitor for the disappearance of the mono-iodinated species. - Gradually increase the reaction temperature to drive the reaction to completion.
Difficulty in purifying the final product - Byproducts have very similar polarity to the desired product. - Inappropriate recrystallization solvent. - Ineffective column chromatography conditions.- For recrystallization, perform a thorough solvent screen to find a system that provides good separation.[5] - For column chromatography, use a long column and a shallow gradient of the eluent to improve resolution.[5] Consider using different stationary phases if silica gel is not effective.
"Oiling out" during recrystallization - The compound is coming out of solution at a temperature above its melting point. - The chosen solvent is not ideal.- Re-dissolve the oil by heating and add a small amount of additional hot solvent. Allow the solution to cool more slowly. Scratching the inside of the flask can help induce crystallization.[5] - If the problem persists, select a different recrystallization solvent or a solvent mixture.[5]

Experimental Protocols

Protocol 1: Controlled Iodination of 4-Methylsulfonylphenol

This protocol aims to selectively synthesize 2,6-diiodo-4-methylsulfonylphenol while minimizing polyiodination.

Materials:

  • 4-Methylsulfonylphenol

  • Iodine (I₂)

  • Iodic acid (HIO₃)

  • Deionized water

  • Sodium thiosulfate (Na₂S₂O₃) solution (5% w/v)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1 equivalent of 4-methylsulfonylphenol in deionized water. Heat the mixture to a temperature between 40°C and 60°C to ensure complete dissolution.[3][4]

  • Addition of Iodine: To the heated solution, add 1.2 equivalents of solid molecular iodine (I₂) in portions.[3][4] The solution will turn dark brown.

  • Addition of Iodic Acid: Slowly add a solution of iodic acid (HIO₃) in water to the reaction mixture. The amount of iodic acid should be sufficient to oxidize the iodide (I⁻) formed back to I₂, thus making the iodine more available for the reaction.

  • Reaction Monitoring: Maintain the reaction temperature and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals. The reaction is typically complete within a few hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench any unreacted iodine by adding a 5% sodium thiosulfate solution until the dark color disappears.

    • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

This protocol is for the purification of the crude 2,6-diiodo-4-methylsulfonylphenol.

Procedure:

  • Solvent Selection: Conduct small-scale solubility tests to find a suitable solvent or solvent system. A good solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature.[5] Common solvents to test include ethanol, isopropanol, or mixtures of hexanes and ethyl acetate.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Visualizations

Reaction Pathway and Byproduct Formation

A 4-Methylsulfonylphenol B 2-Iodo-4-methylsulfonylphenol (Mono-iodinated) A->B + I₂ C 2,6-Diiodo-4-methylsulfonylphenol (Desired Product) B->C + I₂ D 2,4,6-Triiodo-phenol derivative (Polyiodinated Byproduct) C->D + Excess I₂

Caption: Iodination pathway of 4-methylsulfonylphenol.

Troubleshooting Logic Flow

Start High Polyiodination Observed Q1 Is I₂ stoichiometry > 2.2 eq? Start->Q1 A1_Yes Reduce I₂ to ~2.1 eq. Q1->A1_Yes Yes Q2 Is Temp > 70°C? Q1->Q2 No A1_Yes->Q2 A2_Yes Lower Temp to 40-60°C Q2->A2_Yes Yes Q3 Is pH > 8? Q2->Q3 No A2_Yes->Q3 A3_Yes Adjust pH to 6-7 Q3->A3_Yes Yes End Optimized Di-iodination Q3->End No A3_Yes->End

Sources

Optimization

overcoming steric hindrance in reactions with 2,6-Diiodo-4-methylsulfonylphenol

Welcome to the technical support center for 2,6-Diiodo-4-methylsulfonylphenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this unique, albeit challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,6-Diiodo-4-methylsulfonylphenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this unique, albeit challenging, building block. The di-ortho-iodo substitution provides two excellent handles for diversification via cross-coupling, but it also presents significant steric challenges that can impede or halt reactivity. This document provides in-depth troubleshooting guides and frequently asked questions to help you overcome these hurdles and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: My standard cross-coupling or etherification reactions are failing with 2,6-Diiodo-4-methylsulfonylphenol. What is the primary cause?

A1: The primary cause of failure is severe steric hindrance. The two large iodine atoms at the ortho positions (C2 and C6) create a "steric shield" around the adjacent reactive sites: the phenolic oxygen and the carbon-iodine bonds themselves. This bulkiness physically blocks the approach of reagents and catalysts, which is essential for reactions like Williamson ether synthesis, or the oxidative addition step in many palladium-catalyzed cross-coupling cycles.[1][2] Furthermore, the methylsulfonyl group at the C4 position is a strong electron-withdrawing group, which acidifies the phenolic proton but also deactivates the aromatic ring.

Q2: Can I perform a Williamson ether synthesis to make an alkyl ether from this phenol?

A2: It is highly unlikely to be successful. The Williamson ether synthesis relies on an S(_{N})2 reaction between the phenoxide and an alkyl halide. Due to the extreme steric congestion around the oxygen atom, the phenoxide cannot effectively act as a nucleophile. Instead, it will primarily act as a base, leading to E2 elimination of the alkyl halide as the major, if not exclusive, pathway, especially with secondary or tertiary halides.[3][4] For ether synthesis, a transition-metal-catalyzed approach like the Ullmann condensation is required.[5][6]

Q3: For cross-coupling reactions at the C-I bonds, do I need to protect the phenolic hydroxyl group?

A3: It is strongly recommended. The phenolic proton is quite acidic (pKa likely < 8) due to the electron-withdrawing effects of the two iodine atoms and the sulfonyl group. Many cross-coupling reactions use strong bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) that will readily deprotonate the phenol. The resulting phenoxide can interfere with the catalyst by coordinating to the metal center or affecting the solubility and overall reaction kinetics. Protecting the phenol as an ether or a silyl ether simplifies the reaction, improves reproducibility, and often leads to higher yields by preventing these side reactions.[7][8]

Q4: Is it possible to achieve selective mono-functionalization of one C-I bond while leaving the other intact?

A4: While challenging, it is possible under carefully controlled conditions. The reactivity of the two C-I bonds is identical, so selectivity must be achieved statistically or by using a substoichiometric amount of the coupling partner (e.g., 0.9-1.0 equivalents of boronic acid in a Suzuki coupling). This will typically result in a mixture of starting material, mono-substituted, and di-substituted products, requiring careful chromatographic separation. Achieving high yields of the mono-substituted product is non-trivial and requires extensive optimization.

Troubleshooting Guide: O-Arylation (Ullmann Condensation)

Issue: Low to no yield when attempting to synthesize a diaryl ether from 2,6-Diiodo-4-methylsulfonylphenol and an aryl halide.

Core Problem: Steric hindrance is preventing the formation of the C-O bond. Classical Ullmann conditions (stoichiometric copper powder at high temperatures) are often too harsh and ineffective for such a congested substrate.[9]

Solution: Modern, ligand-accelerated copper-catalyzed protocols are essential. These systems operate at lower temperatures and are more effective for hindered substrates.[6][10]

Key Optimization Parameters:

ParameterRecommendationRationale
Catalyst Copper(I) Iodide (CuI)A reliable and commonly used Cu(I) source for Ullmann reactions.
Ligand Picolinic Acid or 1,10-PhenanthrolineThese ligands chelate to the copper center, increasing its solubility and catalytic activity, which is crucial for coupling hindered partners.[6][10]
Base Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)These bases are effective in promoting the reaction. K₃PO₄ in combination with DMSO has proven highly efficacious for hindered couplings.[6]
Solvent DMSO, DMF, or DioxanePolar aprotic solvents are required to solubilize the reagents and facilitate the reaction. DMSO is often the solvent of choice for challenging couplings.[6][9]
Temperature 80-120 °CWhile milder than classical conditions, elevated temperatures are still necessary to overcome the activation energy associated with steric hindrance.
Protocol: Picolinic Acid-Promoted Ullmann O-Arylation[6]
  • Setup: To an oven-dried Schlenk tube, add 2,6-Diiodo-4-methylsulfonylphenol (1.0 eq.), the desired aryl iodide/bromide (1.2 eq.), CuI (10 mol%), and picolinic acid (20 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous K₃PO₄ (2.0 eq.) and anhydrous DMSO.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting Guide: C-C & C-N Cross-Coupling Reactions

Issue: Low or no yield in Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination reactions. The primary point of failure is the oxidative addition of the C-I bond to the palladium(0) catalyst.

Core Problem: The steric bulk of the two ortho-iodine atoms and the adjacent sulfonyl group prevents the palladium catalyst from efficiently accessing and inserting into the C-I bond.

Solution: The choice of ligand is the most critical factor for success. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are required. These ligands form highly active, coordinatively unsaturated palladium complexes that are aggressive enough to overcome the steric barrier.[11][12][13][14]

Logical Workflow for Troubleshooting Failed Cross-Coupling

G start Start: Low/No Yield ligand Step 1: Evaluate Ligand - Use bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) - Consider robust NHC ligands (e.g., IPr) start->ligand Initial Check catalyst Step 2: Check Pd Precursor - Use Pd2(dba)3 or Pd(OAc)2 - Ensure high purity ligand->catalyst Ligand OK? base Step 3: Optimize Base - Suzuki: K3PO4, Cs2CO3 - Buchwald: NaOtBu, LHMDS - Ensure base is anhydrous and finely powdered catalyst->base Precursor OK? conditions Step 4: Adjust Conditions - Increase temperature (90-120 °C) - Increase reaction time (12-48h) - Ensure rigorous inert atmosphere (glovebox) base->conditions Base OK? success Success: Improved Yield conditions->success Yield Improved? [YES] fail Still Failing: - Re-evaluate substrate purity - Consider protecting group strategy conditions->fail Yield Improved? [NO]

Caption: Troubleshooting workflow for sterically hindered cross-coupling.

Recommended Catalyst Systems for Hindered Couplings
ReactionPd PrecursorRecommended LigandsBaseSolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhos, tBuXPhosK₃PO₄, Cs₂CO₃1,4-Dioxane, Toluene/H₂O90-110
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃XPhos, BrettPhos, Josiphos-typeNaOtBu, LHMDS, K₃PO₄Toluene, Dioxane100-120
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂SPhos, XPhos (for Cu-free) or PPh₃ (standard)Et₃N, i-Pr₂NHTHF, DMF50-80

This table provides general starting points; optimization is crucial.[11][12][14][15][16][17]

Protocol: Suzuki-Miyaura Coupling with a Bulky Phosphine Ligand[14]
  • Setup: In a glovebox, add the protected 2,6-Diiodo-4-methylsulfonylphenol (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq. per iodine), and potassium phosphate (K₃PO₄, 3.0 eq. per iodine) to an oven-dried vial.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the bulky phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Seal the vial and heat with vigorous stirring at 100-110 °C for 12-24 hours. Monitor progress by LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Strategy Guide: Phenol Protecting Groups

To prevent complications during cross-coupling, protecting the phenolic -OH is a robust strategy. The ideal protecting group should be easy to install, stable under the basic and often high-temperature reaction conditions, and easy to remove without affecting the newly installed functionality.

Workflow: Protect-Couple-Deprotect Strategy

G A Starting Material 2,6-Diiodo-4-methylsulfonylphenol B Step 1: Protection (e.g., TBDMSCl, Imidazole, DMF) Result: O-Silyl Ether A->B C Step 2: Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Result: Functionalized Product B->C D Step 3: Deprotection (e.g., TBAF, THF) Result: Final Product C->D

Caption: A robust workflow for functionalizing the C-I bonds.

Comparison of Common Phenol Protecting Groups
Protecting GroupProtection ReagentsDeprotection ReagentsStability & Notes
TBDMS (tert-Butyldimethylsilyl)TBDMS-Cl, Imidazole, DMFTBAF, THF; or HF-PyridineRecommended. Stable to most cross-coupling conditions. Cleaved easily under mild conditions.[8]
TBDPS (tert-Butyldiphenylsilyl)TBDPS-Cl, Imidazole, DMFTBAF, THF (slower than TBDMS)More robust and sterically hindered than TBDMS. Use if TBDMS proves too labile for your specific conditions.[8][18]
MOM (Methoxymethyl)MOM-Cl, i-Pr₂NEt, CH₂Cl₂Acidic conditions (e.g., HCl in MeOH)Stable to bases and nucleophiles. Removal requires acid, which may not be compatible with all functional groups.
Methyl MeI or Me₂SO₄, K₂CO₃, AcetoneBBr₃, CH₂Cl₂; or HBr (harsh)Very stable, but deprotection requires harsh, strongly acidic/Lewis acidic conditions that may cleave other functional groups.[19]
Protocol: TBDMS Protection of the Phenol[8]
  • Setup: To a solution of 2,6-Diiodo-4-methylsulfonylphenol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF, add tert-butyldimethylsilyl chloride (1.2 eq.) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Workup: Once the starting material is consumed, pour the mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.

References

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Klapers, M., Kwong, F. Y., & Buchwald, S. L. (2002). A General and Efficient Copper-Catalyzed Arylation of Phenols. Journal of the American Chemical Society, 124(48), 1482-1483. [Link]

  • Huang, C., & Gevorgyan, V. (2009). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Journal of the American Chemical Society, 131(31), 10858–10859. [Link]

  • Huang, C., & Gevorgyan, V. (2010). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. PMC. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Organic-Synthesis.com. Protecting Groups - Phenol. [Link]

  • Varma, R. S. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Arkat USA. (2007). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Jiang, D., Liang, Q., & Fan, F. (2024). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. New Journal of Chemistry, 48, 20358-20374. [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Royal Society of Chemistry. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Scribd. Understanding Steric Hindrance in Chemistry. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • J. Chem. Inf. Model. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? [Link]

Sources

Reference Data & Comparative Studies

Validation

reactivity of 2,6-Diiodo-4-methylsulfonylphenol vs 2,6-dibromo-4-methylsulfonylphenol

Comparative Reactivity Guide: 2,6-Diiodo-4-methylsulfonylphenol vs. 2,6-Dibromo-4-methylsulfonylphenol As synthetic targets become increasingly complex, the selection of precise halogenated building blocks is critical fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 2,6-Diiodo-4-methylsulfonylphenol vs. 2,6-Dibromo-4-methylsulfonylphenol

As synthetic targets become increasingly complex, the selection of precise halogenated building blocks is critical for late-stage functionalization, cross-coupling, and supramolecular design. This guide provides an in-depth comparative analysis of two highly functionalized phenol derivatives: 2,6-diiodo-4-methylsulfonylphenol [1] and 2,6-dibromo-4-methylsulfonylphenol [2].

By evaluating their thermodynamic properties, reactivity profiles, and behavior in catalytic cycles, this guide equips researchers with the mechanistic causality needed to optimize synthetic workflows.

Physicochemical & Structural Profiling

Both compounds feature a strongly electron-withdrawing methylsulfonyl group ( −SO2​CH3​ ) at the para position. This group significantly modulates the electron density of the aromatic ring, increasing the acidity of the phenolic hydroxyl and activating the ring for specific transformations. However, the divergence in their chemical behavior arises entirely from the nature of the ortho-halogen substituents.

Table 1: Quantitative Physicochemical Comparison

Property2,6-Diiodo Variant2,6-Dibromo VariantCausality / Impact
CAS Number 20951-03-520951-04-6Registry identification[1],[2].
Halogen Electronegativity 2.66 (Pauling)2.96 (Pauling)Bromine's higher electronegativity exerts a stronger inductive ( −I ) pull.
C–X Bond Dissociation ~238 kJ/mol~336 kJ/molWeaker C–I bonds facilitate rapid oxidative addition in metal catalysis.
Atomic van der Waals Radius 1.98 Å1.85 ÅIodine's larger bulk increases steric hindrance around the –OH group.
Predicted Acidity ( pKa​ ) ~5.2 - 5.5~4.8 - 5.1Stronger −I effect of Br stabilizes the phenoxide anion more effectively.
σ -Hole Strength HighModerateIodine's polarizability makes it vastly superior for halogen bonding.

Core Reactivity Pathways & Mechanistic Causality

A. Transition-Metal Catalyzed Cross-Coupling

In palladium-catalyzed reactions (Suzuki, Heck, Sonogashira), the first and often rate-determining step is the oxidative addition of Pd0 into the carbon-halogen bond.

Expert Insight: Because these cross-coupling reactions typically require a basic medium (e.g., Na2​CO3​ ), the highly acidic phenols are immediately deprotonated to phenoxides. An electron-rich phenoxide ring actively resists oxidative addition by the electron-rich Pd0 catalyst. To overcome this severe thermodynamic penalty, the 2,6-diiodo variant is the superior choice. The significantly lower bond dissociation energy of the C–I bond (~238 kJ/mol) compensates for the deactivated phenoxide ring, allowing coupling to proceed under mild conditions. Attempting the same reaction with the dibromo variant often stalls, requiring elevated temperatures (>100 °C) and specialized, bulky, electron-rich phosphine ligands (e.g., XPhos).

Reactivity Start 4-Methylsulfonylphenol Core Diiodo 2,6-Diiodo Variant CAS: 20951-03-5 Start->Diiodo + I2 / Oxidant Dibromo 2,6-Dibromo Variant CAS: 20951-04-6 Start->Dibromo + Br2 OxAdd_I Rapid Oxidative Addition (C-I BDE ~238 kJ/mol) Diiodo->OxAdd_I Pd(0) OxAdd_Br Slower Oxidative Addition (C-Br BDE ~336 kJ/mol) Dibromo->OxAdd_Br Pd(0) Product_I Efficient Cross-Coupling (Mild Conditions) OxAdd_I->Product_I Transmetalation Product_Br Requires Stronger Ligands (Elevated Temperatures) OxAdd_Br->Product_Br Transmetalation

Fig 1: Comparative Palladium-Catalyzed Cross-Coupling Reactivity Pathways.

B. Nucleophilic Aromatic Substitution ( SN​Ar )

While the −SO2​CH3​ group strongly activates the ortho positions for SN​Ar , the unprotected phenolic hydroxyl acts as a powerful electron donor once deprotonated, effectively shutting down nucleophilic attack. If the phenol is protected (e.g., as a methyl ether), the diiodo compound acts as a better electrophile due to iodine's superior leaving group ability, despite bromine's higher electronegativity polarizing the C–X bond more strongly.

C. Supramolecular Chemistry & Halogen Bonding

In drug design, halogens are often utilized to form highly directional non-covalent interactions with Lewis bases (e.g., protein backbone carbonyls). Iodine's large, polarizable electron cloud creates a pronounced positive electrostatic potential (the σ -hole) at the distal end of the C–I bond. The diiodo variant is therefore the premier choice for engineering directed halogen bonds in crystal engineering and target binding.

Experimental Workflows: Self-Validating Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a 2,6-diaryl-4-methylsulfonylphenol derivative using the diiodo variant. Design Causality: We utilize a biphasic solvent system. Toluene dissolves the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent to facilitate the reaction at the interface.

  • Initiation: Charge a Schlenk flask with 2,6-diiodo-4-methylsulfonylphenol (1.0 equiv), phenylboronic acid (2.2 equiv), and Pd(PPh3​)4​ (0.05 equiv).

  • Solvent System: Add a degassed mixture of Toluene/EtOH (4:1).

  • Activation: Introduce 2M aqueous Na2​CO3​ (3.0 equiv). Causality: The base neutralizes the HI byproduct and converts the boronic acid into a highly reactive, electron-rich boronate complex capable of transmetalation.

  • Propagation: Heat the biphasic mixture to 80 °C under N2​ for 12 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The protocol validates itself when the starting material spot completely disappears, replaced by a highly UV-active spot with a lower Rf​ value, confirming the formation of the extended conjugated terphenyl system.

Protocol 2: Comparative pKa​ Determination via UV-Vis Titration

Objective: Quantify the inductive effects of Iodine vs. Bromine on the acidity of the core phenol. Design Causality: Deprotonation of the phenol yields a phenoxide, which extensively delocalizes its negative charge into the para-methylsulfonyl group. This structural change induces a massive bathochromic (red) shift in the UV spectrum, making ratiometric UV-Vis the ideal analytical tool.

pKaWorkflow Step1 Prepare Stock Solutions (Analyte in MeOH/Water) Step2 Buffer Titration (pH 2.0 to 10.0) Step1->Step2 Step3 UV-Vis Acquisition (Scan 200-400 nm) Step2->Step3 Step4 Isosbestic Point Validation (Confirms 2-State System) Step3->Step4 Step5 Non-Linear Regression (Absorbance vs. pH) Step4->Step5

Fig 2: Self-Validating UV-Vis Spectrophotometric pKa Determination Workflow.

  • Preparation: Prepare 50 µM stock solutions of both the diiodo and dibromo variants in 1% MeOH/Water to ensure complete solubility.

  • Titration: Aliquot the stock into a series of buffered solutions ranging from pH 2.0 to 10.0.

  • Acquisition: Record the UV-Vis absorption spectra from 200 nm to 400 nm for each pH point.

  • Self-Validation (Critical Step): Overlay the spectra. The presence of a sharp, singular isosbestic point confirms a clean two-state equilibrium (Phenol Phenoxide) and validates that no oxidative degradation (e.g., quinone formation) has occurred during the assay[3].

  • Quantification: Plot absorbance at the λmax​ of the phenoxide species against pH and fit to the Henderson-Hasselbalch equation via non-linear regression to extract the exact pKa​ .

References

  • ChemRadar, "2,6-diiodo-4-methylsulfonylphenol CAS#20951-03-5 | Regulatory Information", [Link]

  • Molaid, "2,6-Dibromo-3,5-dichloro-4-methanesulfonyl-phenol", [Link]

  • PubChem, "2,6-Dibromo-4-(hydroxymethyl)phenol | C7H6Br2O2 | CID 13703683", [Link]

Sources

Comparative

A Comprehensive Guide to the Leaving Group Dynamics of Iodines in 2,6-Diiodo-4-methylsulfonylphenol

As drug development and materials science push toward increasingly complex molecular architectures, the strategic use of polyhalogenated aromatic precursors has become indispensable. Among these, 2,6-Diiodo-4-methylsulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science push toward increasingly complex molecular architectures, the strategic use of polyhalogenated aromatic precursors has become indispensable. Among these, 2,6-Diiodo-4-methylsulfonylphenol stands out as a highly specialized, electron-deficient building block.

In this guide, we will objectively analyze the leaving group ability of the iodine atoms within this specific molecular scaffold. By comparing the reactivity of the first iodine versus the second iodine, and contrasting iodine's performance against other halogens, we provide researchers with the mechanistic causality needed to execute controlled, asymmetric functionalizations.

Structural Electronics: The Engine of Reactivity

To understand the leaving group ability of the iodines in 2,6-diiodo-4-methylsulfonylphenol, we must first analyze the electronic landscape of the core aromatic ring.

The molecule features a phenol core with a methylsulfonyl group ( −SO2​CH3​ ) at the para position (C4) and two iodine atoms at the ortho positions (C2 and C6). The methylsulfonyl group is a powerful electron-withdrawing group (EWG) via both resonance and inductive effects. This intense electron withdrawal severely depletes the electron density of the aromatic ring, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO).

Consequently, the ring is highly activated toward nucleophilic attack, while the inherently weak carbon-iodine (C–I) bonds prime the molecule for rapid oxidative addition.

Mechanistic Divergence: Why Iodine Leaves

Iodine is a fascinating leaving group because its relative performance is entirely dictated by the reaction mechanism chosen by the chemist.

  • Transition-Metal Catalyzed Cross-Coupling: In palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is oxidative addition. Because the C–I bond dissociation energy is exceptionally low (~65 kcal/mol), iodine acts as the premier leaving group, vastly outperforming bromine, chlorine, and fluorine[1].

  • Nucleophilic Aromatic Substitution (S_NAr): In S_NAr pathways, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. Typically, fluorine is the best leaving group here because its high electronegativity stabilizes the transition state. However, the extreme electron deficiency imparted by the −SO2​CH3​ group compensates for iodine's lower electronegativity. Once the intermediate forms, iodide leaves rapidly due to its large atomic radius and high polarizability, which expertly stabilizes the negative charge upon departure[2][3][4].

The Core Comparison: Stepwise Substitution Dynamics

The most critical comparison for bench scientists is not just iodine versus other halogens, but the first iodine versus the second iodine .

Because the starting material is symmetrical, both iodines initially possess identical, highly reactive leaving group abilities. However, the moment the first iodine is substituted, the symmetry is broken. If the incoming nucleophile (e.g., an aryl ring or an amine) donates electron density back into the system, it raises the LUMO of the aromatic ring.

This electronic restoration effectively "deactivates" the remaining iodine. The second iodine becomes a significantly poorer leaving group, requiring much harsher conditions (higher temperatures, stronger bases, or more active catalysts) to force the second substitution[5][6]. This differential reactivity is a powerful synthetic tool, allowing for chemoselective mono-functionalization.

Comparative Data Analysis

The following tables summarize the quantitative metrics governing the leaving group abilities within this scaffold.

Table 1: Halogen Leaving Group Ability Comparison in 4-Methylsulfonylphenol Scaffolds
HalogenApprox. C–X Bond Dissociation Energy (kcal/mol)Relative Reactivity (Pd-Catalyzed Cross-Coupling)Relative Reactivity (S_NAr Pathway)
Iodine (I) ~65Fastest (Optimal) Moderate (Relies on core electron deficiency)
Bromine (Br) ~80FastSlow
Chlorine (Cl) ~95SlowFast
Fluorine (F) ~115NegligibleFastest (Optimal)
Table 2: Stepwise Reactivity Profile of 2,6-Diiodo-4-methylsulfonylphenol
Substitution StepLeaving GroupElectronic Environment of the RingRelative Leaving Group Ability
1st Substitution C2-IodineHighly Electron-Deficient (Activated by −SO2​CH3​ and C6-I)Extremely High
2nd Substitution C6-IodineModerated (Electron density partially restored by C2-substituent)Low to Moderate

Experimental Protocol: Controlled Mono-Suzuki-Miyaura Coupling

To exploit the differential leaving group ability of the two iodines, the following self-validating protocol details the chemoselective mono-arylation of 2,6-diiodo-4-methylsulfonylphenol.

Causality Note: Strict stoichiometric control (1.05 equivalents of boronic acid) and mild temperatures (60 °C) are utilized. The mild temperature provides enough thermal energy to cleave the highly activated first C–I bond, but is insufficient to overcome the higher activation barrier of the deactivated second C–I bond.

Reagents:

  • 2,6-Diiodo-4-methylsulfonylphenol: 1.0 mmol

  • Phenylboronic acid: 1.05 mmol

  • Pd(PPh3​)4​ (Catalyst): 0.02 mmol (2 mol%)

  • K2​CO3​ (Base): 2.0 mmol

  • Solvent: Toluene/Ethanol/Water (3:1:1 v/v/v), 10 mL (Degassed)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 2,6-diiodo-4-methylsulfonylphenol, phenylboronic acid, and K2​CO3​ .

  • Solvent Addition: Add the degassed Toluene/Ethanol/Water mixture. Stir at room temperature for 5 minutes to ensure homogeneity.

  • Catalyst Introduction: Quickly add the Pd(PPh3​)4​ catalyst against a positive flow of argon. Seal the flask.

  • Controlled Heating: Heat the reaction mixture strictly to 60 °C using a precisely calibrated oil bath or heating block.

  • Self-Validation Checkpoint (TLC): After 2 hours, sample the reaction and analyze via TLC (Hexane/Ethyl Acetate 4:1).

    • Validation: The starting material spot should be nearly consumed. A single new, distinct spot (the mono-arylated product) should dominate. If a third spot with a lower Rf​ value appears, di-substitution is occurring—immediately cool the reaction to quench it, as this indicates the temperature was too high or the boronic acid stoichiometry was inaccurate.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Isolate the mono-substituted product via flash column chromatography.

Reaction Pathway Visualization

The following diagram illustrates the logical relationship between the electronic effects and the stepwise suppression of iodine's leaving group ability.

StepwiseReactivity SM 2,6-Diiodo-4-methylsulfonylphenol LUMO: Very Low C-I Bond: Weak Mono Mono-Substituted Phenol LUMO: Raised C-I Bond: Strengthened SM->Mono 1st Substitution (Extremely Fast) Iodine acts as superior LG Di Di-Substituted Phenol Fully Functionalized Mono->Di 2nd Substitution (Significantly Slower) Iodine LG ability suppressed

Caption: Stepwise suppression of iodine leaving group ability following initial mono-substitution.

Sources

Validation

Benchmarking 2,6-Diiodo-4-methylsulfonylphenol in Buchwald-Hartwig Amination: A Comprehensive Guide

As a Senior Application Scientist, evaluating highly functionalized, electron-deficient aromatic building blocks requires moving beyond standard protocols and understanding the precise organometallic causality at play.1[...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating highly functionalized, electron-deficient aromatic building blocks requires moving beyond standard protocols and understanding the precise organometallic causality at play.1[1] presents a unique synthetic challenge. While its structure suggests it should be an excellent double-electrophile for cross-coupling, deploying it in the Buchwald-Hartwig amination (BHA) introduces a complex interplay of steric hindrance, electronic deactivation via phenoxide formation, and severe catalyst inhibition.

This guide objectively benchmarks the performance of this diiodo-phenol against its halogenated and protected alternatives, providing researchers with evidence-based protocols and mechanistic insights.

Mechanistic Causality & Reaction Design

The Iodide Paradox in BHA

In standard cross-coupling reactions, the oxidative addition of aryl halides to Pd(0) follows the reactivity order: ArI > ArBr > ArCl. However, in the Buchwald-Hartwig amination,2[2]. The cleavage of the iodide-bridged palladium dimer is endergonic; thus, 3[3] by trapping it in an off-cycle resting state. For a diiodo substrate, this inhibition is doubled.

The Phenol Challenge

The presence of the para-methylsulfonyl group (-SO2CH3) heavily withdraws electron density, rendering the phenolic -OH exceptionally acidic. Employing strong inorganic bases like NaOtBu—the traditional choice for BHA—immediately deprotonates the phenol. The resulting phenoxide is not only insoluble in many organic solvents but also significantly enriches the electron density of the ring, drastically slowing down the oxidative addition step. To circumvent this, 4[4] or5[5] must be utilized to maintain homogeneity and functional group tolerance.

BHA_Cycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + Ar-I PdII Pd(II) Intermediate L-Pd(Ar)(I) OxAdd->PdII Dimer Iodide-Bridged Dimer (Catalyst Inhibition) PdII->Dimer Excess I⁻ (Inhibition) Trans Amine Binding & Deprotonation PdII->Trans + Amine, Base Dimer->PdII Bulky Ligands RedElim Reductive Elimination (Product Release) Trans->RedElim Transmetalation RedElim->Pd0 Regenerated Pd(0)

Buchwald-Hartwig catalytic cycle highlighting iodide-induced off-cycle dimer formation.

Benchmarking Study & Quantitative Data

To objectively evaluate 2,6-diiodo-4-methylsulfonylphenol, we benchmarked it against its dibromo and dichloro analogs, as well as an O-protected variant (2,6-diiodo-4-methylsulfonyl anisole). The representative model reaction involves double amination with morpholine (a cyclic secondary amine known for excellent BHA performance) using a Pd2(dba)3 / Xantphos catalyst system and DBU as the base.

Table 1: Halide & Protection Strategy Performance Comparison
SubstrateHalide ReactivityProtection StatusYield (Mono-amine)Yield (Di-amine)Catalyst TON
2,6-Diiodo-4-methylsulfonylphenol Ar-IUnprotected32%18%125
2,6-Dibromo-4-methylsulfonylphenol Ar-BrUnprotected15%74% 440
2,6-Dichloro-4-methylsulfonylphenol Ar-ClUnprotected8%12%50
2,6-Diiodo-4-methylsulfonyl anisole Ar-IProtected (-OMe)14%81% 475
Table 2: Base Selection & Reaction Homogeneity (Using Protected Diiodo Substrate)
BasepKa (Conjugate Acid)Reaction HomogeneityCatalyst StateYield (Di-amine)
NaOtBu ~17.0Heterogeneous (Salts precipitate)Deactivated / Coated12%
Cs2CO3 ~10.3Heterogeneous (Fine suspension)Active45%
DBU ~13.5Homogeneous (Ionic liquid byproduct)Highly Active81%

Analysis of Causality:

  • Unprotected Diiodo vs. Dibromo: The dibromo variant vastly outperforms the diiodo variant in achieving the di-aminated product. This directly validates the iodide-inhibition pathway; the rapid release of two equivalents of iodide per molecule poisons the Pd catalyst before the second amination can complete[2].

  • Unprotected vs. Protected Diiodo: Masking the acidic phenol as an anisole ether prevents the base from generating the electron-rich phenoxide. This restores the electrophilicity of the ring, allowing the protected diiodo substrate to achieve an 81% yield of the di-aminated product.

  • Base Selection: 5[5], preventing the precipitation of halide salts that coat the catalyst and stall the reaction.

Self-Validating Experimental Protocol

The following step-by-step methodology is optimized for the double Buchwald-Hartwig amination of 2,6-dibromo-4-methylsulfonylphenol or the protected diiodo variant, utilizing a homogeneous mild base system.

Materials:

  • Substrate: 2,6-Dibromo-4-methylsulfonylphenol (1.0 mmol)

  • Amine: Morpholine (2.5 mmol)

  • Catalyst: Pd2(dba)3 (0.02 mmol, 2 mol%)

  • Ligand: Xantphos (0.04 mmol, 4 mol%)

  • Base: DBU (3.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Workflow:

  • Catalyst Pre-Activation (Self-Validation Step):

    • In an oven-dried Schlenk tube under an argon atmosphere, combine Pd2(dba)3 and Xantphos.

    • Add 2.0 mL of anhydrous 1,4-Dioxane.

    • Causality & Validation: Stir at room temperature for 15 minutes. The solution will transition from deep purple/red to a vibrant yellow, visually validating the formation of the active L2Pd(0) complex. If the solution remains dark, the catalyst is dead (likely O2/H2O contamination), and the reaction should be aborted.

  • Reagent Addition:

    • To the active catalyst solution, add the substrate (1.0 mmol).

    • Add morpholine (2.5 mmol) via microsyringe.

    • Add DBU (3.0 mmol) dropwise.

    • Causality: DBU is added last to prevent premature deprotonation of the substrate before the catalyst is fully coordinated.

  • Reaction Execution:

    • Seal the tube and heat to 100 °C in a pre-heated oil bath for 12 hours.

    • Monitoring (Self-Validation Step): Check by TLC (Hexanes/EtOAc 7:3) at 4 hours. The disappearance of the starting material and the appearance of a distinct, lower-Rf intermediate validates successful mono-amination.

  • Workup & Isolation:

    • Cool to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NH4Cl (2 x 10 mL) to neutralize and remove the DBU.

    • Extract the aqueous layer with EtOAc (10 mL). Combine organic layers, dry over Na2SO4, and concentrate in vacuo.

    • Purify via flash column chromatography to isolate the di-aminated product.

Conclusion & Recommendations

While 2,6-diiodo-4-methylsulfonylphenol offers highly reactive C-I bonds, its direct application in the Buchwald-Hartwig amination is severely bottlenecked by iodide-induced catalyst poisoning and phenoxide-driven electronic deactivation. For researchers targeting di-aminated sulfonylphenols, benchmarking data strongly suggests pivoting to the 2,6-dibromo analog or employing an O-protection strategy prior to cross-coupling. When utilizing these substrates, pairing a bulky bidentate ligand (Xantphos) with a mild, homogeneous base (DBU) ensures optimal catalyst turnover and functional group tolerance.

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Comparative

Publish Comparison Guide: Structural Analogs of 2,6-Diiodo-4-methylsulfonylphenol in Medicinal Chemistry

Executive Summary In medicinal chemistry, the 2,6-dihalophenol motif is a privileged scaffold frequently utilized to mimic endogenous ligands such as thyroid hormones or to stabilize protein complexes like transthyretin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the 2,6-dihalophenol motif is a privileged scaffold frequently utilized to mimic endogenous ligands such as thyroid hormones or to stabilize protein complexes like transthyretin (TTR). Among these, 2,6-Diiodo-4-methylsulfonylphenol (DIMSP) [1] represents a highly specialized building block. By incorporating a methylsulfonyl group at the para position, DIMSP serves as a metabolically robust bioisostere to traditional nitroaromatic and cyanoaromatic analogs.

This guide objectively compares the physicochemical performance and metabolic stability of DIMSP against its primary structural analogs—Disophenol, Ioxynil, and 2,6-Dichloro-4-methylsulfonylphenol—providing actionable experimental protocols for researchers evaluating these scaffolds in drug development.

Mechanistic Insights: The Bioisosteric Rationale

The substitution at the 4-position of the 2,6-diiodophenol ring dictates the molecule's electronic distribution, acidity (pKa), and toxicological profile.

  • The Nitro Liability: The analog 2,6-diiodo-4-nitrophenol (Disophenol)[2] utilizes a nitro group to heavily withdraw electron density, dropping the phenol's pKa to approximately 3.85[3]. While this makes it an effective proton ionophore (uncoupler of oxidative phosphorylation), nitroaromatics carry severe idiosyncratic toxicity risks. Under physiological conditions, they are prone to enzymatic reduction by CYP450 reductases, forming reactive nitroso and hydroxylamine intermediates that can covalently bind to proteins or DNA[4].

  • The Cyano Toxicophore: 2,6-Diiodo-4-cyanophenol (Ioxynil)[5] employs a cyano group to achieve a similar pKa (3.96). However, Ioxynil is primarily utilized as an agricultural herbicide, and the cyano-phenol motif often presents off-target toxicity in human therapeutics.

  • The Methylsulfonyl Advantage: The methylsulfonyl group (-SO₂CH₃) is a field-proven bioisostere for the nitro group[4]. It mimics the strong electron-withdrawing capacity and hydrogen-bond acceptor geometry of the nitro group but is highly resistant to metabolic reduction. While the parent 4-(methylsulfonyl)phenol has a pKa of 7.83[6], the dual ortho-iodine substitutions in DIMSP inductively enhance acidity, yielding a predicted pKa in the 5.0–5.5 range. This allows DIMSP to maintain the necessary electronic profile without the reductive liabilities of Disophenol.

BioisostereLogic Nitro Disophenol (Nitro Analog) High Toxicity Risk Mechanism Metabolic Reduction (Nitroso / Hydroxylamine) Nitro->Mechanism CYP450/Reductases Sulfonyl DIMSP (Methylsulfonyl Analog) Metabolically Stable Nitro->Sulfonyl Bioisosteric Replacement Cyano Ioxynil (Cyano Analog) Herbicide / Toxicophore Mechanism->Cyano Structural divergence Benefit Eliminates Reductive Liability Maintains Electron Withdrawal Sulfonyl->Benefit Improved Safety

Figure 1: Logical workflow of bioisosteric replacement from nitroaromatics to methylsulfonyl analogs.

Quantitative Comparison of Structural Analogs

The following table summarizes the physicochemical properties of DIMSP and its primary alternatives. The data illustrates how halogen substitution (Iodo vs. Chloro) and para-substitution dictate the molecule's profile.

Compound NameCAS NumberMolecular WeightExperimental / Predicted pKaPrimary Application / Liability
2,6-Diiodo-4-methylsulfonylphenol (DIMSP) 20951-03-5[1]423.99 g/mol ~5.5 (Predicted)Metabolically stable bioisostere; low reduction risk.
2,6-Diiodo-4-nitrophenol (Disophenol) 305-85-1[2]390.90 g/mol 3.85[3]Anthelmintic; high reductive toxicity liability.
2,6-Diiodo-4-cyanophenol (Ioxynil) 1689-83-4[5]370.91 g/mol 3.96Herbicide; toxicophore in human therapeutics.
2,6-Dichloro-4-methylsulfonylphenol 20951-05-7[7]241.09 g/mol ~6.0 (Predicted)Halogen bond donor variation; altered lipophilicity.
4-(Methylsulfonyl)phenol 14763-60-1[8]172.20 g/mol 7.83[6]Unsubstituted baseline; lacks halogen bonding capacity.

Experimental Methodologies & Self-Validating Protocols

To objectively compare DIMSP against its analogs, researchers must evaluate both the physicochemical acidity and the biological stability of the compounds. The following protocols are designed as self-validating systems.

Protocol 1: UV-Vis Spectrophotometric Determination of pKa

Because halogenated phenols exhibit a distinct bathochromic shift upon deprotonation, UV-Vis spectrophotometry is the gold standard for determining their pKa.

  • Buffer Preparation: Prepare a Britton-Robinson universal buffer.

    • Causality: A universal buffer ensures a constant ionic strength across a wide pH range (pH 2 to 10). This prevents ionic strength-dependent fluctuations in the apparent pKa, ensuring the measured value is purely a function of the molecule's inherent acidity.

  • Titration & Spectral Acquisition: Spike the buffer with 50 µM of the test compound. Titrate the pH and acquire UV-Vis spectra from 250 nm to 450 nm at each pH interval.

  • Self-Validation (Isosbestic Point): Overlay the acquired spectra.

    • Causality: You must observe a sharp isosbestic point (a specific wavelength where total absorbance remains constant at all pH levels). This acts as an internal self-validation, proving that only a simple two-state equilibrium (protonated vs. deprotonated) is occurring and that the compound is neither degrading nor precipitating out of solution.

  • Data Processing: Plot the absorbance at the λmax​ of the phenolate anion against pH. The inflection point of the resulting sigmoidal curve represents the pKa.

Protocol 2: In Vitro Microsomal Reductive Liability Assay

To prove the metabolic advantage of the methylsulfonyl group over the nitro group, compounds must be evaluated for reductive liability using Human Liver Microsomes (HLMs).

  • Anaerobic Pre-Incubation: Suspend HLMs (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Purge the system with nitrogen gas for 15 minutes.

    • Causality: Nitroreduction is highly oxygen-sensitive. Purging molecular oxygen ensures that reductive enzymes (e.g., CYP450 reductases) are not outcompeted by O₂, allowing for an accurate, worst-case-scenario assessment of the nitro-analog's liability.

  • Reaction Initiation: Spike the test compound (1 µM final concentration) and initiate the reaction by adding NADPH (1 mM).

  • Self-Validation (Minus-NADPH Control): Run a parallel incubation identical in every way, but omit the NADPH.

    • Causality: This negative control self-validates the assay. If the parent compound depletes in the NADPH-active tube but remains stable in the minus-NADPH tube, it proves the degradation is strictly enzyme-mediated and not an artifact of chemical instability or non-specific binding to the assay plate.

  • Quenching & Analysis: At t = 0, 15, 30, and 60 minutes, transfer aliquots into 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge to pellet proteins, and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

AssayWorkflow Prep Prepare HLMs + Compound (Anaerobic Buffer) Control Minus-NADPH Control (Self-Validation) Prep->Control Reaction Initiate with NADPH (t=0, 15, 30, 60 min) Prep->Reaction Quench Quench with Cold ACN + Internal Standard Control->Quench Reaction->Quench Analysis Centrifuge & LC-MS/MS Analysis Quench->Analysis Result Calculate Half-Life & Intrinsic Clearance Analysis->Result

Figure 2: Self-validating experimental workflow for assessing microsomal reductive liability.

References

  • ChemRadar. 2,6-diiodo-4-methylsulfonylphenol CAS#20951-03-5.
  • BLD Pharm. 20951-05-7 | 2,6-Dichloro-4-(methylsulfonyl)phenol.
  • ChemicalBook. 4-(Methylsulfonyl)phenol CAS#: 14763-60-1.
  • ChemicalBook. 4-nitro-2,6-diiodophenol | 305-85-1.
  • PubChem - NIH. 2,6-Diiodo-4-nitrophenol | C6H3I2NO3 | CID 9370.
  • PubChem - NIH. 4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350.
  • National Institutes of Health (PMC). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • PubChem - NIH. Ioxynil | C7H3I2NO | CID 15530.

Sources

Validation

Spectroscopic Comparison Guide: 2,6-Diiodo-4-methylsulfonylphenol vs. Unhalogenated Precursors

Executive Summary & Mechanistic Rationale In the rational design of small-molecule therapeutics—particularly thyroid hormone mimetics, kinase inhibitors, and radiocontrast agents—the strategic incorporation of heavy halo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the rational design of small-molecule therapeutics—particularly thyroid hormone mimetics, kinase inhibitors, and radiocontrast agents—the strategic incorporation of heavy halogens is a transformative structural modification. This guide provides an objective, data-driven spectroscopic comparison between 4-methylsulfonylphenol (the unhalogenated precursor)[1] and 2,6-diiodo-4-methylsulfonylphenol (the diiodinated analog)[2].

As an application scientist, it is critical to understand that halogenation is not merely a mass-adding event; it fundamentally rewires the molecule's electronic distribution, steric profile, and intermolecular interaction capacity. By comparing these two molecules, researchers can establish a robust analytical framework for validating ortho-halogenated phenols in drug development pipelines.

Structural Causality: The Physics Behind the Spectra

Before analyzing the raw data, we must establish the causality behind the expected spectroscopic shifts. The transition from a simple phenol to a 2,6-diiodophenol introduces three distinct physicochemical phenomena:

  • The Heavy Atom Effect (Relativistic Spin-Orbit Coupling): In 13 C NMR, carbons directly bonded to highly electronegative atoms (like F or O) typically shift downfield (deshielded). However, iodine is a massive, polarizable atom. The relativistic spin-orbit coupling of iodine's electrons induces a profound localized magnetic field that highly shields the attached carbon nucleus. This results in a massive upfield shift for the C-I carbons, a critical diagnostic marker for successful iodination[3].

  • Steric Shielding & Hydrogen Bond Disruption: Iodine has a large Van der Waals radius (~1.98 Å). Placing two iodine atoms ortho to the phenolic hydroxyl group creates a steric "canyon." This physical barrier restricts the hydroxyl group's ability to participate in broad, intermolecular hydrogen-bonded networks, which directly alters its vibrational signature in FTIR.

  • pKa Modulation and Halogen Bonding ( σ -Holes): The dual inductive electron-withdrawing effect of the iodine atoms, combined with the para-methylsulfonyl group, significantly lowers the pKa of the phenol, making the proton more acidic. Furthermore, the halogens introduce a highly localized region of positive electrostatic potential (a σ -hole), enabling the molecule to engage in halogen bonding—a critical interaction for target proteins like thyroid receptors[4].

Comparative Spectroscopic Data

The following table summarizes the quantitative spectroscopic differences between the two compounds, mapping the raw data directly to the causal phenomena described above.

Analytical Technique4-Methylsulfonylphenol (Precursor)2,6-Diiodo-4-methylsulfonylphenolCausality / Phenomenon
1 H NMR (DMSO- d6​ ) δ 10.58 (s, 1H, OH) δ 7.73 (d, J=8.8 Hz, 2H) δ 6.95 (d, J=8.8 Hz, 2H) δ 3.11 (s, 3H, CH 3​ )[5] δ ~10.9 (br s, 1H, OH) δ ~8.20 (s, 2H, Ar-H) δ 3.18 (s, 3H, CH 3​ )Symmetry & Acidity: The AA'BB' spin system collapses into a 2H singlet. The OH proton shifts downfield due to increased acidity (lower pKa).
13 C NMR (DMSO- d6​ ) δ ~115.1 (C2, C6 ortho to OH) δ ~85.0 (C2, C6 bonded to I)Heavy Atom Effect: Massive upfield shift (~30 ppm) at the alpha-carbon due to iodine's spin-orbit coupling[3].
FTIR (ATR) Broad O-H stretch (~3200–3350 cm −1 )Sharper O-H stretch (~3450 cm −1 )Strong C-I stretch (~500 cm −1 )Steric Shielding: Ortho-iodines disrupt intermolecular H-bonding, sharpening the O-H peak.
ESI-MS (Negative) [M-H] m/z 171.0[M-H] m/z 422.8Mass Shift: Addition of two monoisotopic 127 I atoms (+253.8 Da).

Self-Validating Experimental Protocols

To ensure that the observed spectroscopic differences are purely structural and not artifacts of sample preparation (e.g., concentration-dependent dimerization), the following protocols are designed as self-validating systems.

Protocol A: Equimolar NMR Acquisition

Objective: Eliminate concentration and solvent-induced chemical shift artifacts.

  • Standardized Preparation: Weigh exactly 0.05 mmol of 4-methylsulfonylphenol (8.6 mg) and 0.05 mmol of 2,6-diiodo-4-methylsulfonylphenol (21.2 mg).

  • Solvent Control: Dissolve each sample in exactly 600 µL of anhydrous DMSO- d6​ containing 0.05% v/v Tetramethylsilane (TMS). Causality: Equimolar concentrations ensure that the degree of any residual intermolecular hydrogen bonding is normalized between the two samples, making the shift of the -OH proton a true reflection of pKa rather than concentration.

  • Acquisition Parameters: Acquire 1 H NMR at 500 MHz (16 scans, 2s relaxation delay) and 13 C NMR at 126 MHz (1024 scans, 2s relaxation delay).

  • Internal Validation: Verify the TMS peak is exactly at δ 0.00 ppm. The integral ratio of the methylsulfonyl protons to the aromatic protons must be exactly 3:4 for the precursor and 3:2 for the diiodinated product.

Protocol B: Attenuated Total Reflectance (ATR) FTIR

Objective: Observe the steric disruption of hydrogen bonding.

  • Background Calibration: Collect a background spectrum of the empty diamond ATR crystal (64 scans, 4 cm −1 resolution).

  • Sample Application: Apply 2 mg of the dry, crystalline powder of each compound to the crystal. Apply uniform pressure using the ATR anvil.

  • Validation Check: Analyze the 3200–3500 cm −1 region. The unhalogenated precursor will show a broad, parabolic "bowl" typical of polymeric H-bonding. The diiodinated compound must show a distinct narrowing of this band, validating the steric shielding effect of the ortho-iodines.

Analytical Workflow Diagram

The following diagram illustrates the logical relationship between the experimental workflow and the physicochemical phenomena being validated.

G N1 Compound Selection: 4-MSP vs 2,6-Diiodo-4-MSP N2 Standardized Sample Prep (Equimolar DMSO-d6, TMS) N1->N2 N3 NMR Spectroscopy (1H & 13C) N2->N3 N4 FTIR Spectroscopy (ATR Method) N2->N4 N5 Mass Spectrometry (ESI-MS) N2->N5 N6 Causality & Data Synthesis N3->N6 N4->N6 N5->N6 N7 Heavy Atom Effect (13C Upfield Shift at C-I) N6->N7 N8 Steric & pKa Shifts (OH Stretch & Shift) N6->N8 N9 Mass Validation (+253.8 Da Mass Shift) N6->N9

Spectroscopic validation workflow for halogenated phenols.

References

  • 2,6-diiodo-4-methylsulfonylphenol CAS#20951-03-5 | Global PFAS Screening Tool. ChemRadar.[Link]

  • 4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350. PubChem - NIH.[Link]

  • High-Throughput in Silico Structure Validation and Revision of Halogenated Natural Products Is Enabled by Parametric Corrections to DFT-Computed 13C NMR Chemical Shifts. ResearchGate.[Link]

  • NPh3-Mediated WO3-Photocatalyzed Semiheterogeneous Hydroxylation of Aryl and Alkyl Boronic Acids. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. PMC - NIH.[Link]

Sources

Safety & Regulatory Compliance

Safety

2,6-Diiodo-4-methylsulfonylphenol proper disposal procedures

Operational and Disposal Master Protocol: 2,6-Diiodo-4-methylsulfonylphenol As a Senior Application Scientist, I approach laboratory safety and chemical logistics not merely as a set of static rules, but as a dynamic sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Master Protocol: 2,6-Diiodo-4-methylsulfonylphenol

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not merely as a set of static rules, but as a dynamic system of mechanistic causalities. Handling complex halogenated organic compounds like 2,6-Diiodo-4-methylsulfonylphenol requires moving beyond basic compliance. We must understand why the molecule behaves the way it does to design self-validating safety systems. This guide provides drug development professionals and researchers with a field-proven, step-by-step operational and disposal framework built on chemical logic.

Molecular Profiling & Hazard Causality

Before physically interacting with the compound, we must analyze its structural liabilities. 2,6-Diiodo-4-methylsulfonylphenol features a phenol ring flanked by two bulky, electron-withdrawing iodine atoms, and a highly polar methylsulfonyl group.

The Causality of the Hazard: The heavy iodine substituents stabilize the phenoxide ion, making the compound highly persistent in aqueous environments and toxic to aquatic life. Furthermore, the presence of halogens (iodine) and sulfur dictates its thermal degradation pathways. Improper, low-temperature combustion of halogenated phenols leads to precursor condensation reactions, generating highly toxic polyhalogenated dibenzo-p-dioxins (PHDDs)[1].

Quantitative Data Summary

PropertyValue
Chemical Name 2,6-Diiodo-4-methylsulfonylphenol
CAS Number 20951-03-5[2]
Molecular Formula C7H6I2O3S[2]
Molecular Weight 423.99 g/mol [2]
Physical State Solid / Powder
EPA Waste Classification Halogenated Organic Compound (40 CFR § 268.32)[3]

Operational Workflow & Spill Remediation

When handling this compound, the primary physical hazard is the aerosolization of the toxic powder, which can lead to rapid inhalation exposure and mucosal irritation.

Step-by-Step Spill Remediation Protocol:

  • Source Isolation: Immediately eliminate all potential ignition sources in the vicinity. Ensure the chemical fume hood exhaust is operating at optimal face velocity to ventilate the area[4].

  • Aerosol Suppression: Do not sweep dry powder. Dampen the spill area gently with a non-reactive solvent (e.g., water or a dilute ethanol solution).

    • Causality: Wetting the powder increases particle mass and cohesion, completely preventing the aerosolization of toxic dust into the operator's breathing zone.

  • Absorption & Collection: Apply inert, chemically resistant absorbent pads over the dampened spill. Allow 3-5 minutes for complete capillary absorption.

  • Primary Containment: Transfer the saturated pads into a vapor-tight, High-Density Polyethylene (HDPE) container.

    • Self-Validation Step: Invert the sealed container briefly to confirm the integrity of the vapor-tight seal before transport.

  • Regulatory Labeling: Affix a GHS-compliant label explicitly stating: "Hazardous Waste: Halogenated Phenol Spill Debris." Do not use abbreviations or chemical formulas, as this violates hazard communication standards[4].

SpillResponse A Spill Detected: 2,6-Diiodo-4-methylsulfonylphenol B Eliminate Ignition Sources & Ensure Hood Ventilation A->B C Dampen with Water/EtOH (Prevent Aerosolization) B->C D Absorb with Inert Pads C->D E Seal in Vapor-Tight HDPE Container D->E F Label: Halogenated Waste (EPA Regulated) E->F

Caption: Workflow for mitigating and containing halogenated phenol spills.

Strategic Waste Segregation & Disposal

The disposal of 2,6-Diiodo-4-methylsulfonylphenol is strictly governed by environmental regulations regarding halogenated organic compounds[3]. Pouring this compound down the drain or mixing it with general non-halogenated waste is a severe operational failure.

Step-by-Step Disposal Protocol:

  • Strict Segregation: Dedicate a specific waste stream exclusively for halogenated organics.

    • Causality: If even a trace amount of this compound is introduced into a non-halogenated waste carboy, the entire volume is legally reclassified as halogenated waste, exponentially increasing disposal costs and environmental risk[4].

  • Container Specifications: Utilize only UN-approved, chemically compatible containers (e.g., HDPE or PTFE-lined drums). Keep the container closed at all times unless actively adding waste to maintain a "vapor-tight" environment[4].

  • Thermal Destruction Parameters: Contract an EPA-authorized hazardous waste disposal facility capable of high-temperature incineration. The incinerator must operate at temperatures exceeding 1100°C with a minimum 2-second dwell time.

  • Scrubber Verification (Self-Validating Step): Request the disposal manifest and verify that the facility utilizes alkaline wet scrubbers.

    • Causality: The thermal cleavage of the methylsulfonyl and diiodo groups will generate sulfur dioxide (SO₂) and iodine gas/hydrogen iodide (I₂/HI). Alkaline scrubbers are chemically required to neutralize these acidic off-gases before atmospheric release.

IncinerationPathway Waste Halogenated Phenol Waste Stream LowTemp Low Temp (<800°C) Combustion Waste->LowTemp Improper Disposal HighTemp High Temp (>1100°C) Incineration Waste->HighTemp EPA Compliant Disposal Dioxins Toxic Polyhalogenated Dioxins/Furans LowTemp->Dioxins Condensation Reactions Scrubber Alkaline Wet Scrubber (SO2 & HI/I2 Capture) HighTemp->Scrubber Thermal Cleavage Safe Complete Mineralization (Safe Emission) Scrubber->Safe Neutralization

Caption: Mechanistic pathways of thermal destruction for halogenated phenols.

References

  • Regulatory Information: 2,6-diiodo-4-methylsulfonylphenol CAS#20951-03-5. ChemRadar.[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Division of Research Safety.[Link]

  • Incineration and Human Health - Environmental and Health Impacts. New South Wales Environment Protection Authority.[Link]

Sources

Handling

Personal protective equipment for handling 2,6-Diiodo-4-methylsulfonylphenol

Comprehensive Safety and Operational Guide for Handling 2,6-Diiodo-4-methylsulfonylphenol As drug development professionals and laboratory scientists, handling heavily substituted aromatic compounds requires moving beyon...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2,6-Diiodo-4-methylsulfonylphenol

As drug development professionals and laboratory scientists, handling heavily substituted aromatic compounds requires moving beyond basic safety data sheets to understand the chemical mechanics driving those hazards. 2,6-Diiodo-4-methylsulfonylphenol (CAS: 20951-03-5) is a complex halogenated phenol derivative[1]. Because it contains a reactive phenolic hydroxyl group, two bulky iodine atoms, and a methylsulfonyl moiety, it presents unique handling, environmental, and toxicological challenges.

This guide provides a field-proven, self-validating operational framework for the safe handling, experimental execution, and disposal of this compound.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the compound's hazards:

  • Enhanced Corrosivity: The phenolic -OH group is inherently acidic. The presence of two electron-withdrawing iodine atoms on the aromatic ring significantly increases this acidity, making the compound highly irritating and capable of causing severe burns to the skin, eyes, and mucous membranes[2].

  • Systemic Toxicity & Permeation: Halogenated phenols are highly lipophilic. If aerosolized dust contacts the skin, it can bypass the stratum corneum, leading to systemic absorption and potential renal or hepatic strain[3].

  • Thermal Instability: Upon heating or combustion, the compound undergoes thermal decomposition, releasing highly toxic and corrosive gases, including hydrogen iodide (HI) and sulfur oxides (SOx)[2].

  • Environmental Persistence: The strong carbon-iodine bonds and the stable methylsulfonyl group resist rapid aerobic biodegradation, classifying this material as a persistent halogenated organic pollutant that is highly toxic to aquatic life[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for heavily halogenated phenols. The following table summarizes the quantitative and qualitative PPE requirements based on the compound's permeation and physical properties[3][4].

PPE CategorySpecification & MaterialMechanistic Rationale
Eye/Face ANSI Z87.1 / EN166 Chemical Safety GogglesProtects ocular mucosa from corrosive phenolic dust and aerosolized particulates. Safety glasses are insufficient due to the lack of a facial seal.
Hands Heavy-Duty Nitrile or Neoprene (≥0.11 mm thickness)Halogenated aromatics rapidly permeate standard latex. Nitrile provides a robust, non-polar barrier against lipophilic phenol derivatives.
Respiratory NIOSH/MSHA-approved N95 or P100 Particulate RespiratorThe compound is a solid powder. Inhalation of airborne particulates will cause immediate respiratory tract burns and systemic absorption.
Body Tyvek Lab Coat or Chemical-Resistant ApronPrevents accumulation of dust on woven fabrics, eliminating the risk of delayed dermal absorption.

Operational Workflow & Handling Protocol

To ensure trustworthiness and safety, every step of the handling process must be treated as a closed, self-validating system.

Workflow Start 1. Fume Hood & SDS Verification PPE 2. Don PPE: Respirator, Nitrile, Goggles Start->PPE Weigh 3. Weighing (Minimize Dust) PPE->Weigh Spill Spill? Weigh->Spill Clean Alkaline Absorbent Containment Spill->Clean Yes Execute 4. Closed-System Execution Spill->Execute No Waste 5. Halogenated Waste Disposal Clean->Waste Execute->Waste

Operational workflow and spill decision matrix for 2,6-Diiodo-4-methylsulfonylphenol.

Step-by-Step Methodology:
  • Environmental Preparation: Verify that the chemical fume hood has a face velocity of at least 100 feet per minute (fpm). Clear the workspace of any strong bases, acid anhydrides, or strong oxidizers, as these are highly incompatible with iodophenols.

  • Static Control: Because 2,6-Diiodo-4-methylsulfonylphenol is a solid[1], static electricity can cause the powder to aerosolize during weighing. Use an anti-static gun (zerostat) on plastic weighing boats prior to dispensing.

  • Transfer & Weighing: Using a clean stainless-steel spatula, transfer the required mass. Do not leave the primary container open longer than necessary, as the compound is light-sensitive and may slowly degrade upon prolonged exposure to ambient UV light[5].

  • Reaction Execution: Introduce the compound into your reaction vessel and immediately seal the system. If heating is required, ensure the condenser system is robust enough to trap any volatilized iodine or sulfur byproducts[2].

Spill Management & Decontamination

In the event of a spill, immediate containment is required to prevent environmental contamination and personnel exposure[6].

  • Isolation: Evacuate non-essential personnel from the immediate area and ensure fume hood sashes are lowered to maximize draft[2].

  • Dry Cleanup: Do not use water directly on the bulk powder, as this can spread the corrosive material. Instead, gently cover the spill with a damp, chemically inert absorbent pad or a dust-binding agent (like sand or vermiculite) to suppress aerosolization[2].

  • Chemical Neutralization: For residual powder on surfaces, wash the area with a mild alkaline solution (e.g., 5% Sodium Bicarbonate or dilute Sodium Carbonate). Causality: The alkaline wash neutralizes the acidic phenolic proton, converting the compound into a water-soluble phenoxide salt, which is much easier to wipe away.

  • Validation: Validate the decontamination by swabbing the area with a pH strip moistened with DI water. The protocol is successful when the surface pH returns to a neutral 7.0.

Waste Segregation & Disposal Plan

Improper disposal of halogenated phenols can lead to severe environmental regulatory fines[4].

  • Segregation: All unreacted 2,6-Diiodo-4-methylsulfonylphenol, contaminated gloves, and neutralized spill debris must be strictly segregated into a dedicated "Halogenated Organic Waste" container[4].

  • Labeling: Manifest the waste clearly, noting the presence of heavy halogens (Iodine) and sulfur. This dictates the specific high-temperature incineration protocols the waste management facility must use to prevent the generation of toxic dioxins.

  • Storage: Store the satellite accumulation container in a cool, dry, and well-ventilated area away from direct sunlight until final pickup.

References

  • chemradar.com. "2,6-diiodo-4-methylsulfonylphenol CAS#20951-03-5 | Global PFAS Screening Tool". Available at: [Link]

  • coleparmer.com. "Material Safety Data Sheet - 2-Iodophenol". Available at: [Link]

Sources

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